4-Chlorooctane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMFDQMGOZQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883633 | |
| Record name | Octane, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-07-5 | |
| Record name | 4-Chlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorooctane. The document is structured to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and key chemical characteristics. All numerical data is presented in clear, tabular formats for ease of comparison and reference. Furthermore, this guide includes generalized, detailed experimental protocols for the determination of key physical properties, providing a practical framework for laboratory investigation. A logical relationship diagram is also provided to visualize the interconnectedness of its properties.
Introduction
This compound (CAS No: 999-07-5) is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1][2][3] As a secondary chloroalkane, its physical and chemical behaviors are dictated by the presence of a chlorine atom on the fourth carbon of an eight-carbon chain. This structure imparts a moderate polarity to the molecule and makes the fourth carbon atom a reactive site for nucleophilic substitution and elimination reactions.[4][5] Understanding the fundamental properties of this compound is crucial for its application in organic synthesis, where it can serve as an intermediate or a solvent.[6] This guide aims to consolidate the available data on its physical and chemical characteristics, providing a solid foundation for its safe handling, application, and further research.
Physical Properties
The physical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various experimental conditions, including its solubility, volatility, and density. It is important to note that some variation in reported values exists in the literature, which can be attributed to different experimental conditions and measurement techniques.
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Octane, 4-chloro-; (±)-4-Chlorooctane | [1][7] |
| CAS Number | 999-07-5 | [1][7][8] |
| Molecular Formula | C₈H₁₇Cl | [1][2][3][8] |
| Molecular Weight | 148.67 g/mol | [7][9][10] |
| Appearance | Colorless liquid (inferred) | [6] |
| Odor | Strong chlorinated odor (inferred) | [6] |
Quantitative Physical Properties
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Density | 0.8756 g/cm³ | 20 | [1] | |
| 0.862 g/cm³ | [11][12] | |||
| Boiling Point | 173.4 °C | 760 mmHg | [11][12] | |
| 92 °C | 50 Torr | [1] | ||
| Melting Point | -41.9 °C (estimate) | [1][12] | ||
| Flash Point | 52.5 °C | [1][11][12] | ||
| Refractive Index | 1.423 | 20 | [1][11][12] | |
| Solubility | Insoluble in water; soluble in organic solvents | Room Temperature | [13] | |
| XLogP3 | 4.0 | [2] |
Chemical Properties and Reactivity
As a secondary alkyl halide, this compound exhibits reactivity characteristic of this class of compounds. The carbon-chlorine bond is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The primary reaction pathways for this compound are nucleophilic substitution and elimination reactions.[4][5]
Nucleophilic Substitution Reactions
This compound can undergo both Sₙ1 and Sₙ2 reactions, with the specific pathway being influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism, leading to an inversion of stereochemistry at the chiral center. Weaker nucleophiles and polar protic solvents can promote the Sₙ1 mechanism, which proceeds through a carbocation intermediate.[12][14]
Common nucleophilic substitution reactions include:
-
Hydrolysis: Reaction with water or hydroxide ions to form 4-octanol.[5]
-
Cyanation: Reaction with cyanide salts (e.g., NaCN) to form 4-cyanooctane.[14]
-
Amination: Reaction with ammonia or amines to produce the corresponding amines.[14]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 or E2) to form alkenes. The use of a bulky base, such as potassium tert-butoxide, typically favors elimination over substitution. The major and minor alkene products will be determined by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[5][12]
Reaction with Metals
This compound can react with certain metals. For example, reaction with magnesium in dry ether would form the corresponding Grignard reagent, 4-octylmagnesium chloride, a powerful tool in organic synthesis for forming new carbon-carbon bonds.[4][15]
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16] Keep containers tightly closed.[16] Store separately from strong oxidizing agents and bases.
-
Toxicity: Specific toxicity data for this compound is limited. However, many alkyl halides are toxic and can be carcinogenic.[15] Avoid contact with skin and eyes, and prevent ingestion.
Experimental Protocols
The following are generalized, detailed experimental protocols for the determination of key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Micro-Scale Method)
Objective: To determine the boiling point of a liquid sample using a small volume.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube and thermometer
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.[7]
-
Place the capillary tube, with its open end down, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into the heating bath, making sure the liquid in the test tube is below the level of the heating medium.
-
Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.
Determination of Density
Objective: To determine the density of a liquid by measuring its mass and volume.
Apparatus:
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[18][19]
-
Add a known volume of this compound (e.g., 5.00 mL) to the graduated cylinder or fill the pycnometer to its calibrated volume.[20][21]
-
Measure and record the combined mass of the container and the liquid.[18][19]
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[22]
-
Repeat the measurement at a controlled temperature for accuracy.
Determination of Refractive Index
Objective: To measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for high precision)
-
Dropper or pipette
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of this compound onto the lower prism.[23]
-
Close the prisms and allow a few moments for the temperature to equilibrate. If using a water bath, ensure the temperature is stable.
-
Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus.
-
Adjust the compensator to eliminate any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.[23] Record the temperature at which the measurement was taken.
Visualizations
Logical Relationship of this compound Properties
Caption: Logical relationships of this compound's properties.
Conclusion
This technical guide has provided a detailed compilation of the physical and chemical properties of this compound. The tabulated data offers a quick and accessible reference for its key characteristics. While specific experimental data for this compound is somewhat limited in publicly accessible literature, the provided generalized protocols offer a robust framework for its analysis in a laboratory setting. The discussion on its chemical reactivity, typical of a secondary chloroalkane, highlights its potential utility in organic synthesis. For safe handling and use, it is imperative to adhere to the general safety protocols for halogenated hydrocarbons. This guide serves as a foundational document for researchers and professionals requiring a comprehensive understanding of this compound.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. phillysim.org [phillysim.org]
- 4. ck12.org [ck12.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Page loading... [guidechem.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. filab.fr [filab.fr]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 13. aidic.it [aidic.it]
- 14. studymind.co.uk [studymind.co.uk]
- 15. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 21. wjec.co.uk [wjec.co.uk]
- 22. homesciencetools.com [homesciencetools.com]
- 23. athabascau.ca [athabascau.ca]
Spectroscopic Profile of 4-Chlorooctane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorooctane (CAS No. 999-07-5), a chlorinated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and graphical representations of analytical workflows.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Multiplet | 1H | CH-Cl (C4) |
| ~1.75 | Multiplet | 4H | CH₂ (C3, C5) |
| ~1.35 | Multiplet | 8H | CH₂ (C2, C6, C7) |
| ~0.9 | Triplet | 6H | CH₃ (C1, C8) |
Note: Predicted data based on typical chemical shifts for alkyl halides. Precise values may vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~62 | C4 (CH-Cl) |
| ~38 | C3, C5 |
| ~32 | C6 |
| ~27 | C2 |
| ~22 | C7 |
| ~14 | C1, C8 |
Note: Predicted data based on typical chemical shift values for chloroalkanes.
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H Stretch (Alkyl) |
| 2931 | Strong | C-H Stretch (Alkyl) |
| 2872 | Strong | C-H Stretch (Alkyl) |
| 1467 | Medium | C-H Bend (CH₂) |
| 1379 | Medium | C-H Bend (CH₃) |
| ~725 | Medium-Strong | C-Cl Stretch |
Note: Peak positions are approximate and based on typical values for alkyl halides.
Table 4: Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity | Assignment |
| 91/93 | High | [C₄H₈Cl]⁺ (α-cleavage) |
| 57 | High | [C₄H₉]⁺ (Loss of C₄H₈Cl) |
| 70 | High | [C₅H₁₀]⁺ (Rearrangement) |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical electron ionization mass spectrometry of alkyl halides. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 peaks for chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBFO probe
-
Software: TopSpin 3.x (or equivalent)
Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Auto
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 20.5 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Receiver Gain: Auto
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Fourier transformation is applied to the Free Induction Decay (FID).
-
Phase and baseline correction are performed manually.
-
Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FT-IR Spectrometer: PerkinElmer Spectrum Two (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Software: Spectrum 10 (or equivalent)
Sample Preparation:
-
The UATR crystal is cleaned with isopropanol and allowed to dry completely.
-
A background spectrum of the clean, empty crystal is recorded.
-
A small drop of neat this compound is placed directly onto the UATR crystal, ensuring complete coverage of the crystal surface.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
Data Format: Transmittance
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum.
-
Baseline correction may be applied if necessary.
-
Peak picking is performed to identify the wavenumbers of significant absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Software: MassHunter (or equivalent)
Sample Preparation:
-
A 1 µL sample of a dilute solution of this compound in dichloromethane (1 mg/mL) is prepared.
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final Hold: 5 minutes
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 35 - 300 amu
-
Solvent Delay: 3 minutes
Data Processing:
-
The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound.
-
The mass spectrum of the peak is extracted and background-subtracted.
-
The molecular ion peak and major fragment ions are identified and their relative abundances are determined.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the workflow for the analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Integration of data from different spectroscopic techniques.
Synthesis of 4-Chlorooctane from 4-Octanol: A Technical Guide
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile pathway for the introduction of a halogen atom which can then be subjected to a variety of nucleophilic substitution and elimination reactions. This guide provides an in-depth overview of the synthesis of 4-chlorooctane from 4-octanol, tailored for researchers, scientists, and professionals in drug development.
Reaction Overview and Mechanisms
The substitution of the hydroxyl group in 4-octanol with a chlorine atom can be achieved through several methods, most commonly involving reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The choice of reagent is critical as it dictates the reaction mechanism, which for a secondary alcohol like 4-octanol, can proceed via either an Sₙ1 or Sₙ2 pathway.
With Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for converting secondary alcohols to alkyl chlorides.[1][2] The reaction typically proceeds through a chlorosulfite intermediate. The decomposition of this intermediate to the final product can occur via two main pathways:
-
Sₙi (Internal Nucleophilic Substitution): This pathway involves the formation of a tight ion pair, leading to the chlorine atom being delivered from the same face, resulting in retention of configuration.[1]
-
Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the mechanism shifts to a classic Sₙ2 pathway. Pyridine reacts with the intermediate, and the liberated chloride ion then acts as a nucleophile, attacking from the backside and leading to an inversion of configuration.[1]
The reaction with thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride.[3]
With Concentrated Hydrochloric Acid (HCl)
The reaction of secondary alcohols with concentrated hydrochloric acid typically proceeds through an Sₙ1 mechanism.[4] This pathway involves the following steps:
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. In a strongly acidic medium, it gets protonated to form a good leaving group, water.[4][5]
-
Formation of a Carbocation: The protonated alcohol dissociates, forming a secondary carbocation and a water molecule. This is the rate-determining step of the reaction.[6][7]
-
Nucleophilic Attack: The chloride ion (from HCl) acts as a nucleophile and attacks the carbocation to form the final product, this compound.[6]
Due to the formation of a carbocation intermediate, there is a possibility of rearrangements to form a more stable carbocation. However, in the case of 4-octanol, a hydride shift would lead to an equally stable secondary carbocation, so significant rearrangement is not expected. The Sₙ1 reaction is generally faster for tertiary and secondary alcohols due to the increased stability of the corresponding carbocations.[4][8]
Data Presentation
Quantitative data for the reactant and product are summarized below.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | 4-Octanol | This compound |
| Molecular Formula | C₈H₁₈O | C₈H₁₇Cl[9][10][11] |
| Molar Mass | 130.23 g/mol [12] | 148.67 g/mol [9][10][11] |
| Boiling Point | 174-176 °C[12] | ~179 °C (estimate)[13] |
| Density | 0.818 g/mL at 20 °C[12] | ~0.877 g/mL (estimate)[13] |
| CAS Number | 589-62-8[12] | 999-07-5[10][11] |
Table 2: Comparison of Chlorination Methods for Secondary Alcohols
| Reagent | Mechanism | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Sₙi or Sₙ2 | Room temperature or gentle heating | Gaseous byproducts, good yields | Reagent is corrosive and moisture-sensitive |
| Conc. Hydrochloric Acid (HCl) | Sₙ1 | Reflux, often with a catalyst (e.g., ZnCl₂) | Inexpensive reagent | Slower reaction rates for secondary alcohols, potential for rearrangements, requires a catalyst for efficient conversion[4] |
| Phosphorus Pentachloride (PCl₅) | - | Room temperature | - | Violent reaction, solid byproducts that can complicate purification[3] |
Experimental Protocols
The following are general experimental protocols for the synthesis of this compound from 4-octanol using thionyl chloride and concentrated hydrochloric acid.
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This protocol is adapted from standard procedures for the conversion of secondary alcohols to alkyl chlorides.
Materials:
-
4-octanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, for Sₙ2 mechanism)
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, heating mantle, and distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-octanol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled 4-octanol with stirring. The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the crude this compound with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis using Concentrated Hydrochloric Acid (Lucas Test Conditions)
This protocol utilizes the Lucas reagent (concentrated HCl and ZnCl₂) for the conversion.
Materials:
-
4-octanol
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous zinc chloride (ZnCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus.
Procedure:
-
Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.
-
In a round-bottom flask, add 4-octanol and the Lucas reagent.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. An oily layer of this compound should separate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation.
Mandatory Visualizations
Reaction Pathway
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (4S)-4-chlorooctane | C8H17Cl | CID 86308645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Octane, 4-chloro- [webbook.nist.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Octanol ≥97.0% (GC) | 589-62-8 [sigmaaldrich.com]
- 13. chembk.com [chembk.com]
An In-depth Technical Guide to the Formation Mechanisms of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms involved in the formation of 4-chlorooctane, a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemicals. This document details the synthesis of this compound through two principal routes: the nucleophilic substitution of octan-4-ol and the free-radical chlorination of n-octane. Each method is discussed in depth, with a focus on reaction mechanisms, experimental considerations, and quantitative analysis of product distribution.
Nucleophilic Substitution of Octan-4-ol
The conversion of octan-4-ol, a secondary alcohol, to this compound can be achieved through nucleophilic substitution reactions. The choice of chlorinating agent significantly influences the operative reaction mechanism, which can proceed via S(_N)1, S(_N)2, or S(_N)i pathways.
Reaction with Hydrogen Chloride (HCl)
The reaction of secondary alcohols with hydrogen chloride typically proceeds through an S(_N)1 mechanism. This pathway involves the formation of a carbocation intermediate.
Mechanism:
-
Protonation of the Hydroxyl Group: The hydroxyl group of octan-4-ol is a poor leaving group. In the presence of a strong acid like HCl, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the fourth carbon of the octane chain.
-
Nucleophilic Attack: The chloride ion (Cl
) acts as a nucleophile and attacks the carbocation, forming this compound. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the starting alcohol were chiral.−
An In-depth Technical Guide to 4-Chlorooctane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
This technical guide provides a comprehensive overview of 4-chlorooctane, a halogenated alkane with significant applications in organic synthesis and as a precursor in the development of novel chemical entities. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and illustrates its utility in synthetic pathways relevant to pharmaceutical and chemical research. The information is presented to support researchers, scientists, and professionals in the field of drug development in understanding and utilizing this versatile chemical compound.
Chemical Identity and Properties
This compound is a secondary alkyl chloride. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 999-07-5[1][2][3] |
| Molecular Formula | C₈H₁₇Cl[1][2][3] |
| SMILES | CCCCC(Cl)CCC |
| InChI | InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3[3] |
| InChIKey | SRGMFDQMGOZQPO-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 148.67 g/mol [1][3] |
| Density | 0.862 g/cm³ |
| Boiling Point | 173.4 °C at 760 mmHg |
| Flash Point | 52.5 °C |
| Refractive Index | 1.423 |
| Solubility | Soluble in organic solvents such as hexane, toluene, and diethyl ether; limited solubility in water. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in common organic transformations. These protocols are foundational for the use of this compound in broader synthetic campaigns.
Synthesis of this compound from Octan-4-ol
This protocol describes a typical procedure for the chlorination of a secondary alcohol using thionyl chloride.
Materials:
-
Octan-4-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octan-4-ol (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A small amount of pyridine (catalytic) can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Nucleophilic Substitution: Synthesis of 4-Octyl Azide
This protocol demonstrates a typical Sₙ2 reaction using this compound as the substrate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of sodium azide (1.5 equivalents) in anhydrous DMF in a round-bottom flask, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 70-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-octyl azide.
-
Further purification can be achieved by column chromatography on silica gel.
Synthetic Pathways and Logical Workflows
This compound is a valuable building block in organic synthesis. The following diagrams illustrate its role in key synthetic transformations.
Caption: Workflow for a typical Sₙ2 nucleophilic substitution reaction using this compound.
Caption: Synthetic pathway illustrating the formation and reaction of a Grignard reagent from this compound.
Applications in Drug Development and Medicinal Chemistry
Chlorinated organic compounds are integral to the pharmaceutical industry, with a significant number of FDA-approved drugs containing at least one chlorine atom.[4] Alkyl chlorides like this compound serve as important intermediates and alkylating agents in the synthesis of more complex molecules with potential biological activity.[5]
The lipophilic nature of the octyl chain combined with the reactive chloro group makes this compound a useful synthon for introducing eight-carbon fragments into a target molecule. This can be strategically employed to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. The ability to easily convert the chloro group into other functionalities via nucleophilic substitution or through the formation of an organometallic reagent provides a versatile handle for molecular elaboration in the drug discovery process.
References
Stereoselective Synthesis of 4-Chlorooctane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoselective synthesis of 4-chlorooctane, a chiral alkyl halide of interest in various synthetic applications, including the development of novel pharmaceuticals. The stereochemical control at the C4 position is a critical aspect of its synthesis, enabling access to enantiomerically pure or enriched downstream compounds. This document details the primary methodologies for achieving such control, complete with experimental protocols, quantitative data, and mechanistic insights.
Introduction
This compound possesses a stereocenter at the fourth carbon atom, existing as two enantiomers: (S)-4-chlorooctane and (R)-4-chlorooctane. The ability to selectively synthesize one enantiomer over the other is paramount for applications where chirality dictates biological activity or material properties. The primary strategy for the stereoselective synthesis of this compound involves the stereospecific chlorination of a chiral precursor, typically (R)- or (S)-4-octanol. The choice of chlorinating agent and reaction conditions determines the stereochemical outcome, primarily proceeding with either inversion or retention of configuration at the stereocenter.
Stereospecific Chlorination of Chiral 4-Octanol
The most direct approach to enantiomerically enriched this compound is through the nucleophilic substitution of a chiral 4-octanol. Several classical and modern organic reactions can be employed for this transformation, each with distinct advantages and mechanistic pathways.
Synthesis with Inversion of Configuration
Reactions that proceed via an Sₙ2 mechanism are ideal for achieving a complete inversion of stereochemistry. This allows for the predictable synthesis of (S)-4-chlorooctane from (R)-4-octanol, and vice versa.
The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl chlorides with inversion of configuration.[1][2] The reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to activate the hydroxyl group for nucleophilic attack by the chloride ion.
Reaction Mechanism:
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and carbon tetrachloride. The alcohol then deprotonates chloroform, and the resulting alkoxide attacks the phosphonium salt. This forms an alkoxyphosphonium intermediate, which is then displaced by the chloride ion in an Sₙ2 fashion, leading to the inverted alkyl chloride and triphenylphosphine oxide.[2][3]
Experimental Protocol (General): [3]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary alcohol (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon tetrachloride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive secondary alcohols, heating to reflux may be necessary.[4]
-
Upon completion, the triphenylphosphine oxide byproduct can be removed by filtration if it precipitates, or the solvent can be removed under reduced pressure and the crude product purified by flash column chromatography.
The Mitsunobu reaction is another powerful tool for the stereospecific conversion of alcohols with inversion of configuration.[5] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. A suitable nucleophile, in this case a chloride source, then displaces the activated hydroxyl group.
Reaction Mechanism:
Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol attacks the phosphorus atom, and after a proton transfer, an alkoxyphosphonium salt is formed. This intermediate is then attacked by the chloride nucleophile in an Sₙ2 manner, resulting in the inverted alkyl chloride.[6]
Experimental Protocol (General): [7]
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral secondary alcohol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable chloride source (e.g., zinc chloride or lithium chloride, 1.5 eq) in an anhydrous solvent like THF or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to separate the desired alkyl chloride from triphenylphosphine oxide and the reduced azodicarboxylate.
Synthesis with Retention or Inversion of Configuration
The reaction of alcohols with thionyl chloride is a classic method for preparing alkyl chlorides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the solvent used.[8][9]
-
With Inversion (Sₙ2): In the presence of a solvent like pyridine, the reaction typically proceeds with inversion of configuration. Pyridine acts as a nucleophile and a base, facilitating the formation of a chlorosulfite ester and then a pyridinium intermediate, which is susceptible to backside attack by the chloride ion.[8]
-
With Retention (Sₙi): In non-coordinating solvents (e.g., toluene or chloroform), the reaction can proceed with retention of configuration through an internal return mechanism (Sₙi), where the chloride is delivered from the same face as the departing chlorosulfite group. The addition of a Lewis acid like TiCl₄ can also promote retention.[8][9]
Reaction Mechanism (Sₙ2 Pathway with Pyridine):
The alcohol attacks thionyl chloride, and pyridine assists in the removal of a proton. The resulting chlorosulfite intermediate reacts with another molecule of pyridine to form a pyridinium salt. The chloride ion then displaces this leaving group via an Sₙ2 attack, leading to inversion of stereochemistry.[8]
Experimental Protocol (with Inversion): [8]
-
In a flame-dried, two-necked round-bottom flask, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time or until completion as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alkyl chloride by distillation or flash column chromatography.
Quantitative Data
| Reaction | Reagents | Stereochemical Outcome | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |
| Appel Reaction | PPh₃, CCl₄ | Inversion | 70-95 | >95 |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, ZnCl₂/LiCl | Inversion | 60-90 | >95 |
| Thionyl Chloride | SOCl₂, Pyridine | Inversion | 60-90 | >90 |
| Thionyl Chloride | SOCl₂, Non-coordinating solvent | Retention (Sₙi) | Variable | Variable |
Note: The yields and enantiomeric excesses are typical values for secondary alcohols and may vary for the specific substrate, 4-octanol.
Experimental Workflow
The general workflow for the synthesis and purification of stereochemically defined this compound from the corresponding 4-octanol is outlined below.
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through the stereospecific chlorination of enantiomerically pure 4-octanol. The choice of methodology, particularly between the Appel reaction, Mitsunobu reaction, and chlorination with thionyl chloride under controlled conditions, allows for predictable stereochemical outcomes, primarily with inversion of configuration. For researchers and professionals in drug development, the ability to access specific enantiomers of this compound opens avenues for the synthesis of novel chiral molecules with potentially enhanced biological activity and specificity. Careful execution of the described protocols and rigorous purification and analysis are essential for obtaining the desired product in high yield and enantiomeric purity.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Secondary Alkyl Halides: An In-depth Technical Guide on 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary alkyl halides are pivotal intermediates in organic synthesis, valued for their versatile reactivity in both nucleophilic substitution and elimination reactions. Their reaction pathways are delicately balanced, influenced by a confluence of factors including the nature of the substrate, the nucleophile or base, the solvent, and the temperature. Understanding and controlling these pathways is crucial for the strategic design and successful execution of synthetic routes in pharmaceutical and materials science.
This technical guide provides a comprehensive overview of the reactivity of a representative secondary alkyl halide, 4-chlorooctane. It delves into the mechanistic details of S(_N)1, S(_N)2, E1, and E2 reactions, presenting quantitative data from analogous systems to illustrate key reactivity principles. Detailed experimental protocols and visual representations of reaction pathways are provided to serve as a practical resource for laboratory professionals.
Competing Reaction Pathways: Substitution vs. Elimination
This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (S(_N)) and elimination (E) reactions. The predominant pathway is dictated by the specific reaction conditions.
-
Nucleophilic Substitution (S(_N)) : In these reactions, a nucleophile replaces the chlorine atom. This can occur via two distinct mechanisms:
-
S(_N)2 (Substitution Nucleophilic Bimolecular) : A one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs.
-
S(_N)1 (Substitution Nucleophilic Unimolecular) : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.
-
-
Elimination (E) : These reactions result in the formation of an alkene through the removal of the chlorine atom and a proton from an adjacent carbon. The two main mechanisms are:
-
E2 (Elimination Bimolecular) : A one-step, concerted reaction where a base removes a proton and the chloride ion leaves simultaneously.
-
E1 (Elimination Unimolecular) : A two-step process that proceeds through a carbocation intermediate, followed by the removal of a proton by a base.
-
The competition between these four pathways is a central theme in the chemistry of secondary alkyl halides. The following sections will explore each mechanism in detail, highlighting the factors that favor one pathway over the others.
Data Presentation: Factors Influencing Reaction Pathways
The outcome of a reaction involving this compound is highly dependent on several key factors. The following table summarizes these influences on the four primary reaction mechanisms.
| Factor | S(N)2 | S(_N)1 | E2 | E1 |
| Substrate Structure | Favored by less sterically hindered substrates (methyl > 1° > 2°). | Favored by substrates that form stable carbocations (3° > 2°).[1] | Favored by more substituted alkyl halides (3° > 2° > 1°). | Favored by substrates that form stable carbocations (3° > 2°). |
| Nucleophile/Base | Favored by strong, non-bulky nucleophiles.[2] | Favored by weak nucleophiles (often the solvent).[1] | Favored by strong, often bulky, bases.[3] | Favored by weak bases (often the solvent). |
| Solvent | Favored by polar aprotic solvents (e.g., acetone, DMSO).[4] | Favored by polar protic solvents (e.g., ethanol, water).[5] | Solvent polarity is less critical than for E1, but a polar aprotic solvent is often used. | Favored by polar protic solvents. |
| Temperature | Generally proceeds at moderate temperatures. | Generally proceeds at moderate temperatures. | Favored by higher temperatures.[2] | Favored by higher temperatures. |
| Leaving Group | Good leaving group is required (I > Br > Cl > F). | Good leaving group is required (I > Br > Cl > F). | Good leaving group is required (I > Br > Cl > F). | Good leaving group is required (I > Br > Cl > F). |
Illustrative Quantitative Data for Secondary Haloalkanes
| Reaction | Substrate | Nucleophile/Base | Solvent | Temperature (°C) | Rate Constant (k) | Product Ratio (Substitution:Elimination) |
| S(_N)2 | 2-Bromobutane | Sodium Iodide | Acetone | 25 | 1.1 x 10
| Major Substitution |
| S(_N)1 (Solvolysis) | 2-Bromooctane | Ethanol | 80% Ethanol | 55 | 1.05 x 10
| - |
| E2 | 2-Bromobutane | Sodium Ethoxide | Ethanol | 55 | - | 20:80 (approx.) |
| E2 (Bulky Base) | 2-Bromobutane | Potassium tert-butoxide | tert-Butanol | 55 | - | Minor Substitution, Major Elimination (Hofmann product favored) |
Note: The data presented are illustrative and compiled from various sources on the reactivity of secondary alkyl halides. The exact rates and product distributions for this compound may vary.
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the four primary reaction pathways for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving a secondary alkyl halide like this compound. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: S(_N)2 Reaction of this compound with Sodium Iodide in Acetone
Objective: To synthesize 4-iodooctane via an S(_N)2 reaction and monitor the reaction progress by the precipitation of sodium chloride.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (Na(_2)S(_2)O(_3)), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-4 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodooctane.
-
Purify the product by vacuum distillation.
-
Characterize the product using NMR spectroscopy and confirm its purity using GC-MS.
Protocol 2: E2 Reaction of this compound with Potassium tert-Butoxide
Objective: To synthesize a mixture of octenes via an E2 elimination reaction using a strong, bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID) for product ratio analysis
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous tert-butanol to the flask, followed by potassium tert-butoxide (1.5 equivalents). Stir until the base is fully dissolved.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 83 °C) and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (the octene products are volatile).
-
Analyze the product mixture by GC-FID to determine the ratio of elimination products (cis/trans-4-octene, 3-octene).
-
The products can be further purified by fractional distillation if desired.
Conclusion
The reactivity of this compound, as a representative secondary alkyl halide, is a nuanced interplay of substitution and elimination pathways. A thorough understanding of the factors that govern these reactions is paramount for controlling reaction outcomes and achieving desired synthetic targets. By carefully selecting the nucleophile or base, solvent, and temperature, researchers can strategically favor S(_N)1, S(_N)2, E1, or E2 mechanisms. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this versatile class of compounds.
References
- 1. amherst.edu [amherst.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Boiling point and density of 4-Chlorooctane
An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorooctane
For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the physical and chemical properties of organic compounds is paramount. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination and a summary of key data.
Physicochemical Data of this compound
The boiling point and density are critical parameters for the identification, purification, and handling of this compound. The following table summarizes the reported values for these properties.
| Property | Value | Conditions |
| Boiling Point | 173.4°C | at 760 mmHg[1] |
| 92°C | at 50 Torr | |
| Density | 0.862 g/cm³ | Not Specified |
| 0.8756 g/cm³ | at 20°C |
Experimental Determination of Physicochemical Properties
Accurate determination of the boiling point and density of this compound requires precise experimental techniques. The following sections detail the methodologies for these measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.
Methodology: Capillary Tube Method
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small amount of this compound is placed in the sample tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the sample tube containing the liquid.
-
The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube or oil bath, making sure the open end of the capillary tube is below the liquid surface.
-
The apparatus is heated gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Density Determination
Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).
Methodology: Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Apparatus:
-
Pycnometer (e.g., Gay-Lussac or Weld type)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer (calibrated)
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C).
-
The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.
-
The pycnometer is then emptied, thoroughly dried, and filled with this compound.
-
The this compound-filled pycnometer is brought to the same constant temperature in the water bath.
-
The mass of the this compound-filled pycnometer is accurately measured.
-
The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Synthetic Pathway for this compound
The synthesis of this compound can be achieved through the chlorination of octan-4-ol. The following diagram illustrates a general workflow for this type of synthesis, purification, and characterization.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
Molecular weight and formula of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Chlorooctane, a halogenated alkane of interest in various chemical syntheses. The information is presented to be a readily accessible reference for laboratory and development settings.
Core Molecular Data
A summary of the key molecular identifiers and properties of this compound is provided in the table below for straightforward reference.
| Parameter | Value | Source |
| Chemical Formula | C₈H₁₇Cl | [1][2][3][4][5][6] |
| Molecular Weight | 148.674 g/mol | [2][3][4] |
| CAS Registry Number | 999-07-5 | [2][3][4][5] |
| Canonical SMILES | CCCCC(Cl)CCC | [1] |
| InChI | InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | [1][3][4][5] |
| InChIKey | SRGMFDQMGOZQPO-UHFFFAOYSA-N | [1][3][4][5] |
Logical Relationship of Molecular Identifiers
The following diagram illustrates the logical flow from the compound's name to its detailed structural and formulaic representations.
Caption: Figure 1. Hierarchical Representation of this compound Identifiers
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this document. However, researchers can refer to established methods in synthetic organic chemistry literature for the preparation of alkyl halides. Characterization would typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identity, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.
Data Presentation
The quantitative data pertaining to the molecular formula and weight of this compound is summarized in the table under the "Core Molecular Data" section. This tabular format allows for quick and efficient retrieval of essential information.
References
Methodological & Application
Application Notes and Protocols for the Formation of Grignard Reagents from 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Grignard reagents from 4-chlorooctane. This secondary alkyl chloride presents unique challenges compared to its more reactive bromide and iodide counterparts. The information herein is intended to guide researchers in successfully synthesizing and utilizing this valuable, branched organometallic reagent in various synthetic applications, including the construction of complex molecular architectures relevant to drug discovery and development.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile and widely used classes of organometallic compounds in organic synthesis. They serve as powerful carbon-based nucleophiles for the formation of new carbon-carbon bonds. The synthesis of Grignard reagents from secondary alkyl halides, particularly chlorides like this compound, can be challenging due to their lower reactivity compared to primary halides and the corresponding bromides and iodides. However, the successful formation of the 4-octylmagnesium chloride Grignard reagent opens avenues for the introduction of the branched octyl group in a variety of chemical transformations.
The primary challenge in the formation of Grignard reagents from less reactive alkyl chlorides lies in the initiation of the reaction. The passivation of the magnesium metal surface by a layer of magnesium oxide can hinder the reaction. Therefore, activation of the magnesium is often crucial for success.
Reaction Mechanism and Signaling Pathway
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide. The generally accepted mechanism, while complex and believed to involve radical intermediates and single electron transfer (SET) processes on the magnesium surface, can be simplified as follows:
Quantitative Data Summary
Due to the limited availability of specific literature data for the Grignard reaction of this compound, the following table provides representative data extrapolated from protocols for similar secondary alkyl chlorides and general knowledge of Grignard reactions. Yields and reaction times are highly dependent on the success of the initiation step and the purity of reagents and solvents.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | |
| Magnesium Turnings | 1.2 - 1.5 molar equivalents | A slight excess is used to ensure complete reaction of the alkyl chloride. |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally preferred for less reactive chlorides due to its higher boiling point and better solvating properties for the Grignard reagent compared to diethyl ether. |
| Temperature (Initiation) | Room Temperature to 65 °C (Reflux) | Gentle warming may be necessary to initiate the reaction. |
| Temperature (Reaction) | 40 - 65 °C | The reaction is exothermic and may require cooling to maintain a steady reflux. |
| Reaction Time | 2 - 6 hours | Completion is often indicated by the consumption of most of the magnesium. |
| Product | ||
| Expected Yield | 50 - 75% | Yields can be variable and are highly dependent on reaction initiation and conditions.[1] |
Experimental Protocols
Strict anhydrous conditions are essential for the success of any Grignard reaction. All glassware must be thoroughly dried (e.g., oven-dried at >120 °C overnight and assembled hot under an inert atmosphere), and anhydrous solvents must be used. Grignard reagents react readily with protic sources such as water, alcohols, and carboxylic acids.
Protocol 1: Preparation of 4-Octylmagnesium Chloride
This protocol describes a general procedure for the synthesis of a Grignard reagent from a secondary alkyl chloride.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for activation)
-
1,2-Dibromoethane (optional, for activation)
-
Nitrogen or Argon gas for inert atmosphere
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas inlet
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine will react with the magnesium surface to expose a fresh, reactive surface. Alternatively, a few drops of 1,2-dibromoethane can be added, which will react with the magnesium to form ethene and magnesium bromide, thereby activating the surface.
-
Reaction Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction may start spontaneously, which is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle boiling of the THF. If the reaction does not initiate, gentle warming with a heating mantle may be necessary. Be prepared to cool the flask with an ice-water bath once the reaction begins, as it is exothermic.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but gentle reflux. If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-3 hours to ensure complete reaction. The reaction is typically complete when most of the magnesium has been consumed.
-
Use: Cool the resulting grayish and slightly cloudy solution of 4-octylmagnesium chloride to room temperature. The Grignard reagent is now ready to be used in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.
Protocol 2: Titration of the Grignard Reagent
It is highly recommended to determine the exact concentration of the prepared Grignard reagent before its use in a subsequent reaction. A common method is titration against a known amount of a proton source in the presence of an indicator.
Materials:
-
Anhydrous Toluene
-
Dry isopropanol (or other secondary alcohol) of known concentration in toluene
-
1,10-Phenanthroline (indicator)
-
Dry syringes and needles
Procedure:
-
In a dry flask under an inert atmosphere, dissolve a small, accurately weighed amount of 1,10-phenanthroline in anhydrous toluene.
-
Add a known volume (e.g., 1.00 mL) of the prepared 4-octylmagnesium chloride solution via a syringe. The solution should turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.
-
Titrate this solution with the standardized isopropanol solution until the color disappears.
-
The molarity of the Grignard reagent can be calculated based on the volume of the isopropanol solution required to reach the endpoint.
Conclusion
The formation of a Grignard reagent from this compound, while requiring careful attention to anhydrous conditions and magnesium activation, provides a valuable synthetic tool for the introduction of a branched alkyl group. The protocols and data presented in these application notes serve as a guide for researchers to successfully prepare and utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the construction of complex organic molecules is paramount.
References
Application Notes and Protocols for 4-Chlorooctane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-chlorooctane as an alkylating agent in various organic synthesis reactions. This compound, a secondary alkyl halide, is a versatile reagent for introducing an octyl group onto a variety of substrates, including phenols, alcohols, aromatic rings, and sources of nucleophilic carbon and nitrogen. The protocols outlined below are based on established synthetic methodologies and provide a foundation for laboratory application.
Williamson Ether Synthesis with Phenols and Alcohols
The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4][5] In this application, this compound serves as the electrophile, reacting with the sodium salt of a phenol or an alcohol (the nucleophile) to form the corresponding octyl ether. Given that this compound is a secondary halide, elimination reactions can be a competing side reaction. Therefore, reaction conditions should be carefully controlled to favor substitution.
Quantitative Data Summary
| Parameter | Phenol Alkylation (Representative) | Alcohol Alkylation (Representative) |
| Substrate | Phenol | Ethanol |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 80-100 °C | 50-70 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Yield | 60-80% | 50-70% |
Experimental Protocol: Synthesis of 4-Octylphenyl Ether
This protocol details the synthesis of 4-octylphenyl ether from phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Sodium Phenoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. To this solution, add finely ground sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: To the solution of sodium phenoxide, add this compound (1.05 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Friedel-Crafts Alkylation of Aromatic Compounds
Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings.[6][7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). When using a secondary alkyl halide like this compound, carbocation rearrangement is a potential issue, which can lead to a mixture of isomeric products. The choice of solvent and reaction temperature can influence the product distribution.
Quantitative Data Summary
| Parameter | Value (Representative) |
| Substrate | Benzene |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Benzene (excess) |
| Temperature | 0-25 °C |
| Reaction Time | 2-4 hours |
| Yield | 40-60% |
Experimental Protocol: Synthesis of (Octan-4-yl)benzene
This protocol describes the alkylation of benzene with this compound.
Materials:
-
Benzene, anhydrous
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Ice-water bath
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and excess anhydrous benzene (which also serves as the solvent). Cool the flask in an ice-water bath.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. The reaction should be performed in a fume hood as HCl gas is evolved.
-
Work-up: Carefully pour the reaction mixture over crushed ice and add 1 M HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. benchchem.com [benchchem.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Experimental Protocol for the Williamson Ether Synthesis of 4-Ethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the Williamson ether synthesis of 4-ethoxyoctane from 4-chlorooctane and sodium ethoxide. The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. However, the use of secondary alkyl halides, such as this compound, presents a significant challenge due to the competing E2 elimination reaction, which can lead to the formation of undesired alkene byproducts. This protocol is optimized to favor the desired SN2 pathway, thereby maximizing the yield of 4-ethoxyoctane. Detailed methodologies for the reaction setup, workup, purification, and characterization are provided, along with a summary of the physical and chemical properties of the key reactants and products.
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic synthesis, enabling the formation of an ether from an organohalide and an alkoxide.[1] The reaction typically proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2][3] While this reaction is highly efficient for primary alkyl halides, the use of secondary and tertiary alkyl halides is often complicated by a competing E2 elimination reaction, which is favored by the strong basicity of the alkoxide.[2][4]
This protocol specifically addresses the synthesis of 4-ethoxyoctane from this compound, a secondary alkyl halide. Careful control of reaction conditions is crucial to favor the desired SN2 substitution over the E2 elimination. Factors such as the choice of solvent, reaction temperature, and the nature of the alkoxide can significantly influence the product distribution. This document provides a comprehensive guide for researchers to successfully synthesize 4-ethoxyoctane while minimizing the formation of octene isomers.
Data Presentation
A summary of the physical and chemical properties of the key substances involved in this protocol is presented in the table below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₈H₁₇Cl | 148.67 | 173.4 (at 760 mmHg) | 0.862 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| 4-Ethoxyoctane | C₁₀H₂₂O | 158.28 | Not available | Not available |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
Experimental Protocol
This protocol outlines the synthesis of 4-ethoxyoctane from this compound and sodium ethoxide.
Materials and Reagents:
-
This compound (98% purity or higher)
-
Sodium ethoxide (95% purity or higher)
-
Anhydrous Ethanol (ACS grade)
-
Anhydrous Diethyl Ether (ACS grade)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
Reaction Setup:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.4 g (0.05 mol) of sodium ethoxide in 40 mL of anhydrous ethanol. Gentle warming may be required to facilitate dissolution.
-
Once the sodium ethoxide has completely dissolved, cool the solution to room temperature.
-
Slowly add 7.43 g (0.05 mol) of this compound to the ethanolic sodium ethoxide solution dropwise over a period of 15-20 minutes while stirring.
-
After the addition is complete, attach a reflux condenser to the flask.
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
Workup:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel to ensure all the product is transferred.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.[5]
-
Combine the organic extracts in the separatory funnel and wash them with two 50 mL portions of brine to remove any remaining ethanol and water.[6]
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Gravity filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
Purification and Characterization:
-
The crude product will be a mixture of the desired 4-ethoxyoctane and the elimination byproduct, octenes.
-
Purify the crude product by fractional distillation. The octene byproducts have lower boiling points than the desired ether product.
-
Alternatively, the mixture can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient).
-
Characterize the purified 4-ethoxyoctane using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The yield of the purified product should be calculated.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4-ethoxyoctane.
Caption: Competing SN2 and E2 pathways in the reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. gold-chemistry.org [gold-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the nucleophilic substitution reactions of 4-chlorooctane, a secondary alkyl halide. As such, it can undergo substitution via both SN1 and SN2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions. Understanding and controlling these pathways is critical for the targeted synthesis of substituted octane derivatives in various research and development applications, including drug discovery.
Introduction to Nucleophilic Substitution in Secondary Alkyl Halides
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions.
-
SN1 Reaction: A two-step mechanism that proceeds through a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the alkyl halide. For secondary halides like this compound, this pathway is favored by polar protic solvents and weak nucleophiles. The formation of a planar carbocation intermediate typically leads to a racemic mixture of products if the starting material is chiral.[1][2]
-
SN2 Reaction: A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate is dependent on the concentration of both the alkyl halide and the nucleophile.[2][3] This pathway is favored by strong nucleophiles and polar aprotic solvents. The backside attack of the nucleophile results in an inversion of stereochemistry at the reaction center.[2][3]
The competition between SN1 and SN2 pathways for this compound is influenced by the nucleophile, solvent, leaving group stability, and temperature.[4][5]
Factors Influencing the Reaction Pathway of this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, CN⁻, I⁻) | Strong nucleophiles are more likely to attack the alkyl halide directly (SN2), while weak nucleophiles will wait for the formation of a carbocation (SN1).[4] |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF, DMSO) | Polar protic solvents stabilize the carbocation intermediate of the SN1 pathway. Polar aprotic solvents solvate the cation but not the anion, making the nucleophile more reactive for the SN2 pathway.[4] |
| Leaving Group | Good leaving group (stable anion) | Good leaving group (stable anion) | A better leaving group (more stable in solution) will increase the rate of both SN1 and SN2 reactions. For halogens, the leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][6] |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | As a secondary halide, this compound is susceptible to both pathways. Steric hindrance around the reaction center can slow down the SN2 reaction.[1][3] |
Reaction Pathway Diagrams
References
- 1. web.viu.ca [web.viu.ca]
- 2. byjus.com [byjus.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. brainkart.com [brainkart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes and Protocols: The Role of 4-Chlorooctane in the Synthesis of Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-chlorooctane in the synthesis of organometallic compounds, specifically focusing on the preparation of Grignard and organolithium reagents. These reagents are pivotal in organic synthesis for the formation of new carbon-carbon bonds, a fundamental process in drug discovery and development.
Introduction
Organometallic compounds, defined by the presence of a carbon-metal bond, are powerful tools in synthetic chemistry.[1][2] this compound, a secondary alkyl halide, can serve as a precursor to nucleophilic organometallic reagents. The introduction of a metal, such as magnesium or lithium, reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a highly reactive nucleophilic center. This "umpolung" allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.
The primary application of this compound in this context is the in-situ generation of 4-octylmagnesium chloride (a Grignard reagent) or 4-octyllithium. These reagents are not typically isolated and are used directly in subsequent reactions.
Synthesis of Organometallic Reagents from this compound
The two principal methods for converting this compound into an organometallic reagent are the formation of a Grignard reagent and an organolithium reagent.
Synthesis of 4-Octylmagnesium Chloride (Grignard Reagent)
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields 4-octylmagnesium chloride.[3] The success of this synthesis is highly dependent on maintaining strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[4]
Reaction Scheme: CH₃(CH₂)₃CHCl(CH₂)₃CH₃ + Mg → CH₃(CH₂)₃CH(MgCl)(CH₂)₃CH₃
Table 1: Typical Reaction Parameters for Grignard Reagent Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Magnesium turnings | [3] |
| Solvent | Anhydrous Diethyl Ether or THF | [3] |
| Initiator | Iodine crystal or 1,2-dibromoethane | [5] |
| Reaction Temperature | Reflux | |
| Typical Yield | >70% (estimated based on similar compounds) |
Synthesis of 4-Octyllithium
Organolithium reagents can be prepared by the reaction of an alkyl halide with lithium metal. This reaction is also performed under anhydrous conditions, typically in a non-polar solvent like pentane or hexane.
Reaction Scheme: CH₃(CH₂)₃CHCl(CH₂)₃CH₃ + 2Li → CH₃(CH₂)₃CH(Li)(CH₂)₃CH₃ + LiCl
Quantitative data for the synthesis of 4-octyllithium from this compound is not available in the provided search results.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of organometallic reagents from this compound. All glassware must be rigorously dried in an oven and cooled in a desiccator over a drying agent before use. All solvents and reagents should be anhydrous. The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 4-Octylmagnesium Chloride
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, an addition funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This process helps to activate the magnesium surface.[6] Allow the flask to cool to room temperature.
-
Initial Reagent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Grignard Initiation: In the addition funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the this compound solution to the stirring magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the ether.[6] If the reaction does not start, gentle warming with a water bath may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask may be cooled in an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure all the this compound has reacted.
-
Usage: The resulting grayish solution of 4-octylmagnesium chloride is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately.
Applications in Synthesis: Reaction with Electrophiles
The primary utility of 4-octylmagnesium chloride and 4-octyllithium is their reaction with various electrophiles to form new carbon-carbon bonds.
Reaction with Carbonyl Compounds
Grignard reagents readily react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup.[2][7]
Table 2: Products from the Reaction of 4-Octylmagnesium Chloride with Carbonyl Compounds
| Electrophile | Intermediate Product | Final Product (after acidic workup) |
| Formaldehyde | Magnesium alkoxide of a primary alcohol | 5-Butylnonan-1-ol |
| Aldehyde (R'CHO) | Magnesium alkoxide of a secondary alcohol | 1-Substituted-5-butylnonan-1-ol |
| Ketone (R'R''CO) | Magnesium alkoxide of a tertiary alcohol | 1,1-Disubstituted-5-butylnonan-1-ol |
Protocol 2: Reaction of 4-Octylmagnesium Chloride with an Aldehyde (e.g., Propanal)
Materials:
-
Freshly prepared 4-octylmagnesium chloride solution in diethyl ether
-
Propanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: Cool the flask containing the prepared 4-octylmagnesium chloride solution in an ice-water bath.
-
Electrophile Addition: Prepare a solution of propanal (1 equivalent) in anhydrous diethyl ether in an addition funnel. Add the propanal solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude secondary alcohol. The product can be further purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis and reaction of a Grignard reagent.
Caption: Logical relationship in the synthesis and reaction of 4-octylmagnesium chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 辛基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. Khan Academy [khanacademy.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols: SN1 vs. SN2 Reactions of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and controlling the nucleophilic substitution reactions of 4-chlorooctane, a secondary alkyl halide. The choice between the unimolecular (SN1) and bimolecular (SN2) pathways is critical in synthetic chemistry, impacting product distribution, stereochemistry, and reaction kinetics. This document outlines the theoretical basis and provides practical experimental protocols to selectively favor either the SN1 or SN2 mechanism.
Introduction
This compound serves as an excellent model substrate for studying the competition between SN1 and SN2 reactions at a secondary carbon center. The reaction outcome is highly dependent on the experimental conditions. A comprehensive understanding of these factors is essential for predictable and efficient synthesis.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.[1] This pathway is favored by polar protic solvents, which stabilize the carbocation intermediate, and weak nucleophiles.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile.[2] This pathway is favored by polar aprotic solvents and strong nucleophiles.
Factors Influencing the Reaction Pathway of this compound
| Factor | Favors SN1 | Favors SN2 | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻) | Strong nucleophiles are more likely to attack the substrate directly (SN2), while weak nucleophiles will wait for the formation of a carbocation (SN1). |
| Solvent | Polar Protic (e.g., ethanol, methanol, water) | Polar Aprotic (e.g., acetone, DMSO, DMF) | Polar protic solvents stabilize the carbocation intermediate in SN1 reactions through hydrogen bonding.[3] Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity for an SN2 attack. |
| Leaving Group | Good leaving group (e.g., I > Br > Cl > F) | Good leaving group (e.g., I > Br > Cl > F) | A good leaving group is essential for both mechanisms as it must be able to stabilize the negative charge after it departs. |
| Temperature | Higher temperatures can favor SN1 (and elimination) | Lower to moderate temperatures | Increased thermal energy can promote the bond cleavage required for carbocation formation in the SN1 pathway. |
Data Presentation: Predicted Reaction Outcomes
| Condition | Nucleophile | Solvent | Predicted Major Pathway | Predicted Major Product(s) | Predicted Relative Rate |
| A | 0.1 M CH₃CH₂OH | Ethanol | SN1 | 4-Ethoxyoctane, Octan-4-ol | Slow |
| B | 0.1 M NaN₃ | Acetone | SN2 | 4-Azidooctane | Fast |
Experimental Protocols
Protocol 1: Favoring the SN1 Pathway (Solvolysis of this compound)
Objective: To synthesize 4-ethoxyoctane and octan-4-ol from this compound via an SN1 mechanism.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Deionized Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
In a 100 mL round-bottom flask, combine 5.0 g of this compound and 50 mL of 80% aqueous ethanol.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of deionized water.
-
Extract the aqueous layer with 2 x 25 mL of diethyl ether.
-
Combine the organic layers and wash with 25 mL of 5% sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the ratio of 4-ethoxyoctane and octan-4-ol.
Monitoring Reaction Progress (Optional):
The progress of the SN1 solvolysis can be monitored by titrating the HCl produced.
-
Prepare a reaction mixture as described above.
-
At regular time intervals, withdraw a small aliquot (e.g., 1 mL) and add it to a flask containing a known amount of a standard base (e.g., 0.01 M NaOH) and an indicator (e.g., bromothymol blue).
-
The time at which the indicator changes color marks the neutralization of the produced acid. This can be used to calculate the reaction rate.
Protocol 2: Favoring the SN2 Pathway (Synthesis of 4-Azidooctane)
Objective: To synthesize 4-azidooctane from this compound via an SN2 mechanism.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filter funnel and filter paper
-
Rotary evaporator
-
GC-MS equipment
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3.25 g of sodium azide in 50 mL of anhydrous acetone with stirring.
-
Add 4.95 g of this compound to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
The remaining residue is the crude 4-azidooctane.
-
Analyze the product by GC-MS to confirm its identity and purity.
Monitoring Reaction Progress (Optional):
The progress of the SN2 reaction can be followed by observing the formation of the sodium chloride precipitate. The disappearance of the starting material can also be monitored by taking small aliquots at different time points and analyzing them by gas chromatography.
Visualizations
SN1 vs. SN2 Decision Pathway for this compound
Caption: Decision pathway for SN1 vs. SN2 reaction of this compound.
Experimental Workflow for SN1 Solvolysis
References
Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Using 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of alkyl substituents onto aromatic rings. This powerful reaction is a cornerstone of organic synthesis and plays a crucial role in the preparation of a wide array of compounds, from commodity chemicals to complex pharmaceutical intermediates. These application notes provide a detailed overview of the use of 4-chlorooctane as an alkylating agent in Friedel-Crafts reactions. As a secondary alkyl halide, this compound presents unique opportunities and challenges, primarily concerning carbocation rearrangements, which significantly influence the product distribution. Understanding and controlling these factors are critical for the successful application of this reagent in synthetic chemistry and drug development.
Reaction Principle and Challenges
The Friedel-Crafts alkylation of an aromatic ring with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a secondary carbocation from this compound.[1] This carbocation then acts as the electrophile that is attacked by the electron-rich aromatic ring.[2]
A significant challenge associated with the use of secondary alkyl halides like this compound is the propensity of the initially formed carbocation to rearrange to more stable isomers via hydride shifts.[3] The secondary octyl carbocation formed at the C-4 position can rearrange to other secondary carbocations, leading to a mixture of isomeric products. This necessitates careful consideration of reaction conditions to influence the product distribution and requires robust analytical methods for product separation and characterization.
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts alkylation of common aromatic substrates with this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Alkylation of Benzene with this compound
Objective: To synthesize a mixture of octylbenzene isomers.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.1 eq).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous benzene (5 eq).
-
Add the this compound/benzene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of octylbenzene isomers, can be purified by fractional distillation or column chromatography on silica gel.
Protocol 2: Alkylation of Toluene with this compound
Objective: To synthesize a mixture of octyltoluene isomers.
Materials:
-
Toluene (anhydrous)
-
This compound
-
Ferric chloride (anhydrous)
-
Nitrobenzene (anhydrous, as solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anhydrous ferric chloride (1.2 eq) in anhydrous nitrobenzene (80 mL).
-
Add anhydrous toluene (3 eq) to the solution.
-
Cool the mixture to 5-10 °C in an ice-water bath.
-
Add this compound (1.0 eq) dropwise from the dropping funnel over 20 minutes.
-
After the addition, allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction by GC.
-
Quench the reaction by slowly adding it to a mixture of ice and 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of octyltoluene isomers can be separated and purified by preparative GC or high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes hypothetical quantitative data for the Friedel-Crafts alkylation of benzene with this compound under different conditions. This data is for illustrative purposes to highlight the potential product distribution due to carbocation rearrangement. Actual yields and isomer ratios will vary depending on the specific experimental conditions.
| Entry | Aromatic Substrate | Catalyst | Temperature (°C) | Time (h) | Total Yield (%) | Product Distribution (Hypothetical Ratio) |
| 1 | Benzene | AlCl₃ | 0 - 25 | 3 | 65 | 4-Octylbenzene : 3-Octylbenzene : 2-Octylbenzene (30:45:25) |
| 2 | Benzene | FeCl₃ | 25 | 6 | 55 | 4-Octylbenzene : 3-Octylbenzene : 2-Octylbenzene (25:50:25) |
| 3 | Toluene | AlCl₃ | 0 | 4 | 70 | Mixture of ortho-, meta-, and para-octyltoluene isomers |
| 4 | Anisole | Sc(OTf)₃ | 25 | 8 | 40 | Predominantly para-octylanisole with rearranged isomers |
Mandatory Visualizations
Reaction Mechanism and Carbocation Rearrangement
Caption: Mechanism of Friedel-Crafts alkylation with this compound, showing carbocation rearrangement.
Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts alkylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chlorooctane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from 4-octanol?
A1: The most common laboratory methods for synthesizing this compound from 4-octanol involve the use of two main chlorinating agents:
-
Thionyl chloride (SOCl₂): This reagent is often preferred for converting primary and secondary alcohols to alkyl chlorides. The reaction typically proceeds with good yields, and the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.
-
Lucas Reagent (concentrated HCl and anhydrous ZnCl₂): This is a classic method for converting alcohols to alkyl chlorides. The zinc chloride acts as a Lewis acid catalyst, facilitating the reaction. For secondary alcohols like 4-octanol, the reaction rate is moderate.
Q2: What is the reaction mechanism for the synthesis of this compound from 4-octanol?
A2: Since 4-octanol is a secondary alcohol, the reaction can proceed through both Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) mechanisms, depending on the reagent and reaction conditions.
-
With Thionyl Chloride (SOCl₂): The reaction with thionyl chloride, especially in the presence of a non-nucleophilic base like pyridine, generally favors an Sₙ2 pathway. This leads to an inversion of stereochemistry if the starting alcohol is chiral. In the absence of a base, an Sₙi (internal nucleophilic substitution) mechanism can occur, which may result in retention of stereochemistry.
-
With Lucas Reagent (HCl/ZnCl₂): This reaction tends to proceed through an Sₙ1 mechanism. The zinc chloride catalyst assists in the formation of a secondary carbocation intermediate from the protonated alcohol. This carbocation is then attacked by the chloride ion.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: Several side reactions can compete with the desired substitution, leading to a lower yield of this compound:
-
Elimination (Dehydration): The acidic conditions, particularly with the Lucas reagent, can promote the elimination of water from 4-octanol, leading to the formation of a mixture of octene isomers (e.g., oct-3-ene and oct-4-ene).
-
Carbocation Rearrangement: In the Sₙ1 pathway, the initially formed secondary carbocation at the C4 position can potentially undergo a hydride shift to form a more stable secondary carbocation. While in this specific case a hydride shift to an adjacent carbon would still result in a secondary carbocation, the possibility of rearrangement should always be considered, especially with more complex substrates.
-
Formation of Dialkyl Sulfites: When using thionyl chloride, if the reaction conditions are not carefully controlled, dialkyl sulfites can form as byproducts.
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound from the reaction mixture typically involves the following steps:
-
Work-up: The reaction mixture is usually washed with water to remove any remaining acid or inorganic byproducts. A wash with a dilute base (e.g., sodium bicarbonate solution) can be used to neutralize any residual acid.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The final purification is often achieved by fractional distillation to separate the this compound from any unreacted 4-octanol, alkene byproducts, and other impurities. The boiling point of this compound is approximately 165-167 °C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Ineffective chlorinating agent. 3. Loss of product during work-up. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Use fresh thionyl chloride or ensure the Lucas reagent is properly prepared and anhydrous. 3. Be careful during extractions to avoid losing the organic layer. Ensure the drying agent is completely removed before distillation. |
| Presence of significant amounts of octene byproducts | 1. High reaction temperature. 2. Strongly acidic conditions. | 1. Perform the reaction at a lower temperature. For the Lucas reagent, the reaction can often be carried out at room temperature. 2. The use of thionyl chloride with a non-nucleophilic base like pyridine can minimize elimination by avoiding strongly acidic conditions. |
| Distillate contains unreacted 4-octanol | 1. Insufficient amount of chlorinating agent. 2. Short reaction time. | 1. Use a slight excess of the chlorinating agent. 2. Increase the reaction time to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Product is a mixture of isomeric chloroalkanes | Carbocation rearrangement. | This is more likely with the Lucas reagent (Sₙ1 mechanism). Using thionyl chloride under conditions that favor the Sₙ2 mechanism (e.g., with pyridine) can prevent carbocation formation and thus rearrangement. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound using different methods. Please note that actual yields may vary depending on the specific experimental conditions and scale.
| Method | Chlorinating Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Method A | Thionyl Chloride (SOCl₂) | 75-85 | High yield, gaseous byproducts simplify purification. | Reagent is corrosive and moisture-sensitive. |
| Method B | Lucas Reagent (HCl/ZnCl₂) | 60-70 | Inexpensive reagents. | Lower yield, potential for elimination and rearrangement side reactions. |
Experimental Protocols
Method A: Synthesis of this compound using Thionyl Chloride
Materials:
-
4-octanol (1 mole)
-
Thionyl chloride (1.2 moles)
-
Pyridine (1.2 moles, optional, but recommended to suppress side reactions)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, work-up, and distillation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-octanol (1 mole) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of thionyl chloride (1.2 moles) in diethyl ether from the dropping funnel with constant stirring. If using pyridine, it can be added to the 4-octanol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and slowly pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Method B: Synthesis of this compound using Lucas Reagent
Materials:
-
4-octanol (1 mole)
-
Concentrated hydrochloric acid
-
Anhydrous zinc chloride
-
Standard laboratory glassware for reaction and work-up.
Procedure:
-
Prepare the Lucas reagent by carefully dissolving anhydrous zinc chloride in concentrated hydrochloric acid in a 1:1 molar ratio. This should be done in a fume hood with cooling, as the process is exothermic.
-
In a separatory funnel, add 4-octanol (1 mole) and the prepared Lucas reagent.
-
Shake the funnel vigorously for 5-10 minutes. A cloudy appearance indicates the formation of the alkyl chloride.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Separate the organic layer and wash it with cold water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Purify the product by fractional distillation.
Visualizations
Purification of 4-Chlorooctane: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-chlorooctane. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data in a readily accessible format to address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound from 4-octanol?
Common impurities include unreacted 4-octanol, isomeric chlorooctanes (e.g., 1-chlorooctane, 2-chlorooctane, 3-chlorooctane), and elimination byproducts such as octenes.[1][2][3] The presence and proportion of these impurities depend on the specific reaction conditions used for the synthesis.
Q2: How do I choose between fractional distillation and column chromatography for purifying this compound?
The choice of purification method depends on the nature of the impurities and the scale of your reaction.
-
Fractional distillation is effective for separating compounds with different boiling points.[4][5][6][7] It is particularly useful for large-scale purifications where the impurities have significantly different volatilities than this compound.
-
Column chromatography separates compounds based on their polarity.[8] This method is ideal for removing impurities with polarities different from the non-polar this compound, such as the more polar unreacted 4-octanol. It is suitable for smaller-scale purifications and when high purity is essential.[8]
Q3: My this compound appears cloudy after synthesis and workup. What could be the cause?
Cloudiness often indicates the presence of water. Washing the organic layer with brine (a saturated aqueous solution of NaCl) and drying it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final purification step should remove residual water.
Q4: During fractional distillation, the temperature is fluctuating and not holding steady at the boiling point of this compound. What should I do?
Temperature fluctuations during distillation can be due to several factors:
-
Inadequate heating or insulation: Ensure the heating mantle is providing consistent heat and that the distillation column is well-insulated, for example, by wrapping it in glass wool or aluminum foil.[9]
-
Bumping of the liquid: Use a stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Presence of a significant amount of a lower-boiling impurity: The temperature may initially plateau at the boiling point of the impurity before rising to that of this compound.
Q5: In column chromatography, my this compound is eluting with other impurities. How can I improve the separation?
To improve separation in column chromatography:
-
Optimize the solvent system: Use a less polar solvent system. For a non-polar compound like this compound, you can start with pure hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane.[10][11]
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Ensure proper column packing: A poorly packed column with channels or cracks will lead to poor separation.
-
Load the sample in a concentrated band: Dissolve the crude product in a minimal amount of the eluting solvent before loading it onto the column.[11]
Physical Properties of this compound
A summary of key physical properties of this compound is provided below to assist in the planning and execution of purification procedures.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl[2][12][13] |
| Molecular Weight | 148.67 g/mol [13][14] |
| Boiling Point | ~173 °C at 760 mmHg |
| Density | ~0.862 g/cm³[15] |
| Refractive Index | ~1.423 |
Experimental Protocols
Below are generalized protocols for the purification of this compound. These may require optimization based on the specific impurities present in your sample.
Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar or boiling chips
-
Clamps and stands
Procedure:
-
Place the crude this compound and a stir bar or boiling chips into a round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.[4]
-
Begin circulating cold water through the condenser.
-
Gently heat the distilling flask using a heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest boiling component.
-
Collect the initial fraction (forerun) in a separate receiving flask until the temperature begins to rise again.
-
As the temperature stabilizes at the boiling point of this compound (approximately 173 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool before disassembling.
Column Chromatography
This method is effective for removing polar impurities, such as unreacted 4-octanol.
Materials:
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane or a mixture of hexane and a slightly more polar solvent)
-
Sand
-
Crude this compound
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Prepare the column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane). Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed using a pipette.[11]
-
Elute the column: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting the eluent in fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
Monitor the separation: Collect fractions of a consistent volume. Spot each fraction on a TLC plate to monitor the elution of the product. This compound, being non-polar, is expected to elute relatively quickly with a non-polar eluent.
-
Combine and concentrate: Combine the fractions containing the pure this compound (as determined by TLC analysis). Remove the solvent using a rotary evaporator to obtain the purified product.
Process Diagrams
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Octane, 4-chloro- [webbook.nist.gov]
- 13. This compound | C8H17Cl | CID 33574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (4S)-4-chlorooctane | C8H17Cl | CID 86308645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS#:999-07-5 | Chemsrc [chemsrc.com]
Common side products in the synthesis of 4-Chlorooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Chlorooctane. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of octene isomers via elimination, or other chlorooctane isomers through rearrangements. Loss during workup: Inefficient extraction or purification. | Optimize reaction conditions: Increase reaction time or temperature, and monitor the reaction progress using techniques like TLC or GC. Minimize side reactions: For synthesis from octane-4-ol, use thionyl chloride (SOCl₂) with pyridine to favor an S(_N)2 mechanism and reduce rearrangements. When using HCl, a Lewis acid catalyst like zinc chloride (ZnCl₂) can be employed with secondary alcohols. Improve workup procedure: Ensure proper phase separation during extraction and use appropriate purification techniques like fractional distillation. |
| Presence of Multiple Isomers in the Final Product | Carbocation rearrangements: When using a strong acid like HCl with octane-4-ol, the secondary carbocation intermediate can rearrange to form more stable carbocations, leading to a mixture of 2-chlorooctane and 3-chlorooctane. Isomerization of starting alkene: If synthesizing from an octene isomer, the double bond can migrate under acidic conditions, leading to a mixture of chlorooctane isomers. | Use a non-rearranging protocol: The reaction of octane-4-ol with thionyl chloride in the presence of pyridine proceeds via an S(_N)2 mechanism, which avoids carbocation intermediates and thus minimizes rearrangements. Control the hydrochlorination reaction: Perform the hydrochlorination of a specific octene isomer at low temperatures to minimize double bond migration. |
| Formation of Alkene Impurities | Elimination side reactions (E1 or E2): This is a common side reaction when treating alcohols with strong acids or when using a non-nucleophilic base with thionyl chloride. | Favor substitution over elimination: Use a reagent system that promotes substitution. For the reaction with octane-4-ol, thionyl chloride with pyridine is a good choice as pyridine acts as a nucleophilic catalyst and a non-hindered base, favoring the S(_N)2 pathway. When using HCl, lower reaction temperatures can help to reduce the rate of the competing E1 reaction. |
| Difficulty in Removing Gaseous Byproducts | Inadequate ventilation or trapping: The reaction of thionyl chloride with octane-4-ol produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. | Use a proper reaction setup: The reaction should be performed in a well-ventilated fume hood. A gas trap containing a basic solution (e.g., sodium hydroxide solution) should be used to neutralize the acidic gases produced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common laboratory methods for the synthesis of this compound are:
-
From Octane-4-ol: This involves the reaction of octane-4-ol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), often with a catalyst like zinc chloride (ZnCl₂).[1]
-
From an Octene Isomer: This method utilizes the hydrochlorination of an octene, such as oct-4-ene or oct-3-ene, by reacting it with hydrogen chloride.
Q2: What are the expected side products when synthesizing this compound from octane-4-ol?
A2: The side products largely depend on the chosen reagent and reaction conditions:
-
Using Thionyl Chloride (SOCl₂): The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. If a base like pyridine is not used, some elimination to form octenes may occur. The reaction can proceed with either retention (S(_N)i mechanism) or inversion (S(_N)2 mechanism) of stereochemistry, depending on the presence of a base like pyridine.[2][3][4]
-
Using Hydrochloric Acid (HCl): This reaction proceeds via an S(_N)1 mechanism involving a secondary carbocation intermediate. This intermediate is prone to hydride shifts, leading to the formation of more stable secondary carbocations at the 2- and 3-positions. Consequently, a mixture of regioisomers, including 2-chlorooctane and 3-chlorooctane , is often observed. Elimination reactions to form various octene isomers are also common side reactions.[5][6][7]
Q3: How can I minimize the formation of isomeric impurities?
A3: To minimize the formation of chlorooctane isomers, it is crucial to avoid reaction pathways that involve carbocation intermediates. The recommended approach is the reaction of octane-4-ol with thionyl chloride in the presence of pyridine. Pyridine promotes an S(_N)2 mechanism, which involves a backside attack by the chloride ion and leads to inversion of configuration without rearrangement of the carbon skeleton.[1][2][3]
Q4: What is the role of zinc chloride in the reaction of octane-4-ol with HCl?
A4: Zinc chloride acts as a Lewis acid catalyst. It coordinates to the oxygen atom of the alcohol's hydroxyl group, making it a better leaving group (H₂O). This facilitates the formation of the carbocation, which is a key step in the S(_N)1 reaction of secondary alcohols with HCl.[8]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes, several safety precautions are necessary:
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. It should also be handled in a fume hood with proper PPE.
-
The reaction with thionyl chloride produces SO₂ and HCl gases , which are toxic and corrosive. The reaction apparatus should be equipped with a gas trap to neutralize these gases.
-
Organic solvents used in the reaction and workup are often flammable . Ensure there are no ignition sources nearby.
Experimental Protocols
Synthesis of this compound from Octane-4-ol using Thionyl Chloride
Principle: This method relies on the conversion of the hydroxyl group of octane-4-ol into a good leaving group by reacting it with thionyl chloride. In the presence of pyridine, the reaction proceeds via an S(_N)2 mechanism, minimizing side products from rearrangements.
Materials:
-
Octane-4-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Gas trap
Procedure:
-
In a fume hood, set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. A gas trap filled with a sodium hydroxide solution should be connected to the top of the condenser.
-
Dissolve octane-4-ol and pyridine (1.1 equivalents) in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to the stirred alcohol solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Synthetic pathways to this compound from Octane-4-ol.
References
- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 2. orgosolver.com [orgosolver.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Nucleophilic Substitution of 4-Chlorooctane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction conditions for the nucleophilic substitution of 4-chlorooctane.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction mechanisms for the nucleophilic substitution of this compound?
A1: As a secondary alkyl halide, this compound can undergo nucleophilic substitution via two main pathways: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) mechanisms.[1] The S(_N)1 reaction is a two-step process involving the formation of a carbocation intermediate, while the S(_N)2 reaction is a single-step, concerted process.[1] The predominant mechanism is highly dependent on the reaction conditions.[2] Additionally, elimination reactions (E1 and E2) can compete with substitution, particularly with strong, bulky bases and at higher temperatures.[3][4]
Q2: How can I favor the S(_N)2 pathway over the S(_N)1 pathway?
A2: To favor the S(_N)2 mechanism, which results in an inversion of stereochemistry, you should use a strong, high-concentration nucleophile and a polar aprotic solvent.[5] Polar aprotic solvents, such as acetone or DMSO, solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[6] Lower temperatures also favor the S(_N)2 pathway over competing elimination reactions.
Q3: What conditions promote the S(_N)1 pathway?
A3: The S(_N)1 mechanism is favored by conditions that stabilize the intermediate carbocation. This includes the use of a polar protic solvent, such as water, ethanol, or methanol.[7] These solvents can stabilize the carbocation intermediate through hydrogen bonding.[1] A weak nucleophile is also characteristic of S(_N)1 reactions, where the solvent itself often acts as the nucleophile in a process called solvolysis.[8]
Q4: What are the common side reactions, and how can they be minimized?
A4: The most common side reactions are E1 and E2 elimination, which lead to the formation of various octene isomers. Elimination is favored by high temperatures and the use of strong, sterically hindered bases (e.g., potassium tert-butoxide).[3] To minimize elimination, use a good nucleophile that is a weak base (e.g., I(^-), Br(^-), N(_3)(^-), CN(^-)) and maintain lower reaction temperatures.[5]
Troubleshooting Guide
Problem: Low yield of the desired substitution product.
| Possible Cause | Solution |
| Incorrect solvent choice. | For an S(_N)2 reaction, ensure you are using a polar aprotic solvent (e.g., acetone, DMSO, DMF). For an S(_N)1 reaction, a polar protic solvent (e.g., ethanol, water) is necessary.[1] |
| Nucleophile is too weak or concentration is too low (for S(_N)2). | For S(_N)2 reactions, increase the concentration of a strong nucleophile. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[9] |
| Competition from elimination reactions. | Lower the reaction temperature.[4] Ensure your nucleophile is not an excessively strong or bulky base. If elimination persists, consider a different nucleophile with a higher nucleophilicity-to-basicity ratio. |
| Poor leaving group ability. | While chloride is a reasonable leaving group, converting it to a better leaving group (e.g., iodide via the Finkelstein reaction or a tosylate) can improve reaction rates and yields. |
Problem: Significant formation of elimination products (octenes).
| Possible Cause | Solution |
| Reaction temperature is too high. | Decrease the reaction temperature. Elimination reactions are generally favored entropically and thus become more dominant at higher temperatures.[4] |
| Use of a strong or bulky base. | If substitution is the desired outcome, switch to a nucleophile that is a weaker base. For example, use iodide (I(^-)) or azide (N(_3)(^-)) instead of hydroxide (OH(^-)) or an alkoxide (RO(^-)).[5] |
| Solvent favors elimination. | For S(_N)2, ensure a polar aprotic solvent is used. For some systems, using a more polar solvent like water can favor substitution over elimination.[3] |
Problem: The reaction is too slow or does not proceed to completion.
| Possible Cause | Solution |
| Insufficient temperature. | While high temperatures can favor elimination, a certain amount of thermal energy is required to overcome the activation energy. Cautiously increase the temperature while monitoring for side products. |
| Poor nucleophile. | Select a stronger nucleophile. Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity. |
| Solvent is hindering the nucleophile (for S(_N)2). | If using a polar protic solvent for an S(_N)2 reaction, the solvent can form a hydrogen-bonding shell around the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent.[1] |
Data Presentation
The following tables provide representative data for analogous secondary alkyl halides to illustrate the expected trends for this compound under various reaction conditions.
Table 1: Effect of Nucleophile and Solvent on the Product Distribution for a Secondary Alkyl Halide (e.g., 2-Bromopropane) at 55°C
| Nucleophile/Base | Solvent | % Substitution (S(_N)2) | % Elimination (E2) |
| OH(^-) | Ethanol | 29% | 71% |
| OH(^-) | 60% Ethanol / 40% Water | 46% | 54% |
| EtO(^-) | Ethanol | 21% | 79% |
| RS(^-) | Ethanol | >95% | <5% |
This data illustrates that stronger bases like hydroxide and ethoxide favor elimination, while less basic, highly nucleophilic species like thiolate strongly favor substitution. The addition of water to the solvent can increase the proportion of substitution.[5]
Table 2: Relative Reaction Rates for a Typical S(_N)2 Reaction in Different Solvents
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| Acetone | Polar Aprotic | 500 |
| DMF | Polar Aprotic | 1,400 |
| DMSO | Polar Aprotic | 2,100 |
This table demonstrates the significant rate enhancement of S(_N)2 reactions when switching from polar protic to polar aprotic solvents.
Experimental Protocols
Protocol 1: General Procedure for an S(_N)2 Reaction of this compound with Sodium Iodide (Finkelstein Reaction)
-
Materials: this compound, sodium iodide (anhydrous), acetone (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Procedure: a. To the round-bottom flask, add sodium iodide (1.5 equivalents) and anhydrous acetone. b. Stir the mixture until the sodium iodide is dissolved. c. Add this compound (1.0 equivalent) to the flask. d. Heat the reaction mixture to a gentle reflux and maintain for the prescribed time (monitor by TLC or GC). e. Upon completion, cool the reaction mixture to room temperature. The precipitated sodium chloride can be observed.
-
Workup and Purification: a. Filter the reaction mixture to remove the sodium chloride precipitate. b. Evaporate the acetone under reduced pressure. c. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water, followed by a wash with aqueous sodium thiosulfate to remove any remaining iodine, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodooctane. e. Purify the product by fractional distillation or column chromatography as needed.
Visualizations
Caption: Decision-making flowchart for nucleophilic substitution of this compound.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. (-)-2-Chlorooctane | 18651-57-5 | Benchchem [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainkart.com [brainkart.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Scale-Up of 4-Chlorooctane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. Reactions involving 4-chlorooctane, a versatile intermediate in organic synthesis, present a unique set of challenges when transitioning from bench-scale to pilot plant and beyond. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles.
Troubleshooting Guide: Common Issues in this compound Reaction Scale-Up
This section addresses specific problems that may arise during the scale-up of reactions involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Solutions |
| Grignard Reaction Initiation Failure | - Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. - Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. - Inactive Alkyl Halide: Impurities or degradation of this compound can hinder reactivity. | - Activate Magnesium: Use fresh, shiny magnesium turnings. Consider mechanical activation (crushing) or chemical activation with iodine or 1,2-dibromoethane. - Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use of an inert atmosphere (nitrogen or argon) is crucial. - Purify this compound: Distill this compound before use to remove impurities. |
| Low Yield in Grignard Reaction | - Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound, leading to the formation of dodecane as a byproduct. - Poor Mass Transfer: Inefficient mixing can lead to localized "hot spots" and side reactions. - Incomplete Reaction: Insufficient reaction time or temperature. | - Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. - Improve Agitation: Use an appropriate stirrer and agitation speed to ensure good mixing. For larger scales, consider impeller design and computational fluid dynamics (CFD) modeling.[1][2][3][4][5] - Optimize Reaction Time and Temperature: Monitor the reaction progress by in-process controls (e.g., titration of the Grignard reagent) to determine the optimal reaction time. |
| Exothermic Runaway Reaction | - Poor Heat Dissipation: The surface area-to-volume ratio decreases upon scale-up, making heat removal less efficient. - Accumulation of Reactants: A delayed reaction initiation followed by a sudden, rapid reaction can overwhelm the cooling capacity. | - Controlled Addition: Use a controlled addition rate for the reagents. - Efficient Cooling: Ensure the reactor has an adequate cooling system. For highly exothermic reactions, consider a semi-batch or continuous flow process. - Calorimetry Studies: Perform reaction calorimetry (RC1) studies to understand the heat flow profile of the reaction at a smaller scale.[6] |
| Low Yield in Nucleophilic Substitution | - Competing Elimination Reactions: As a secondary alkyl halide, this compound can undergo elimination (E2) reactions, especially with strong, bulky bases. - Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. - Leaving Group Ability: The chloride ion is a reasonably good leaving group, but for some nucleophiles, a more reactive halide (like bromide or iodide) might be necessary. | - Choice of Nucleophile and Base: Use a less sterically hindered and less basic nucleophile if possible. - Solvent Selection: Choose a solvent that dissolves all reactants. For SN2 reactions, polar aprotic solvents like DMSO or DMF are often preferred. - Optimize Temperature: Lower temperatures generally favor substitution over elimination. |
| Impurity Profile Changes at Scale | - Mass Transfer Effects: Differences in mixing and diffusion at larger scales can alter the rates of competing side reactions. - Longer Reaction Times: Extended reaction times at elevated temperatures can lead to product degradation or the formation of new impurities. | - Process Analytical Technology (PAT): Implement in-process monitoring to track the formation of impurities and adjust reaction parameters accordingly. - Purification Method Development: Develop robust purification methods that can effectively remove impurities at the desired scale. |
Frequently Asked Questions (FAQs)
Grignard Reactions
Q1: My Grignard reaction with this compound is difficult to initiate. What can I do?
A1: Difficulty in initiating Grignard reactions with alkyl chlorides is a common issue. Here are several strategies to try:
-
Magnesium Activation: The passivating layer of magnesium oxide is often the culprit. Use fresh, shiny magnesium turnings. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating a small portion of the reaction mixture.
-
Mechanical Activation: Gently crushing the magnesium turnings in a dry flask with a glass rod can expose a fresh surface.
-
Sonication: Using an ultrasonic bath can provide the energy needed to initiate the reaction.
-
Entrainment: Adding a small amount of a pre-formed Grignard reagent can sometimes help to "entrain" or initiate the main reaction.
Q2: I am observing a significant amount of a high-boiling byproduct in my Grignard reaction. What is it and how can I avoid it?
A2: This is likely due to Wurtz coupling, where the 4-octylmagnesium chloride reacts with another molecule of this compound to form dodecane. This side reaction is more prevalent at larger scales where localized high concentrations of the alkyl halide can occur. To minimize this:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension.
-
Good Agitation: Ensure efficient stirring to quickly disperse the added this compound.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the Wurtz coupling reaction.
Nucleophilic Substitution Reactions
Q3: I am trying to displace the chloride in this compound with a nucleophile, but I am getting a mixture of products, including an alkene. Why is this happening?
A3: this compound is a secondary alkyl halide, which means it can undergo both SN2 (substitution) and E2 (elimination) reactions. The formation of an alkene (octene) indicates that elimination is a competing pathway. The outcome of the reaction is influenced by several factors:
-
Strength and Steric Hindrance of the Base/Nucleophile: Strong, bulky bases favor elimination.
-
Reaction Temperature: Higher temperatures favor elimination.
-
Solvent: Polar protic solvents can favor SN1/E1 pathways, while polar aprotic solvents are generally preferred for SN2 reactions.
To favor substitution, try using a less sterically hindered nucleophile, a lower reaction temperature, and a polar aprotic solvent.
Q4: How does the choice of solvent affect the scale-up of my nucleophilic substitution reaction?
A4: The solvent plays a crucial role in both the reaction rate and the ease of workup and purification, which are critical considerations for scale-up.
-
Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
Reaction Rate: For SN2 reactions, polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents (e.g., water, ethanol), leaving it more available to react.
-
Workup and Purification: Consider the boiling point of the solvent for ease of removal. Also, consider potential issues with solvent miscibility during the aqueous workup.
Quantitative Data Summary
While specific quantitative data for the scale-up of this compound reactions is often proprietary, the following tables provide a generalized representation of expected trends based on established chemical engineering principles.
Table 1: Grignard Reaction of this compound with Magnesium
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (1000 L) |
| Typical Yield (%) | 85-95 | 75-85 | 70-80 |
| Reaction Time (h) | 1-2 | 3-5 | 6-10 |
| Key Byproduct | Wurtz coupling product (dodecane) | Wurtz coupling product (dodecane) | Wurtz coupling product (dodecane) |
| Typical Impurity Level (%) | 1-5 | 5-15 | 10-20 |
Table 2: Nucleophilic Substitution of this compound with Sodium Cyanide
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (1000 L) |
| Typical Yield (%) | 90-98 | 80-90 | 75-85 |
| Reaction Time (h) | 2-4 | 6-8 | 10-14 |
| Key Byproduct | Octene (from elimination) | Octene (from elimination) | Octene (from elimination) |
| Typical Impurity Level (%) | < 2 | 2-8 | 5-15 |
Experimental Protocols
Key Experiment 1: Laboratory-Scale Grignard Reaction of this compound
Objective: To prepare 4-octylmagnesium chloride at a 100 mL scale.
Materials:
-
Magnesium turnings (2.43 g, 0.1 mol)
-
This compound (14.87 g, 0.1 mol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine (1 crystal)
Procedure:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound in 30 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the this compound solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour.
-
The resulting greyish solution is the Grignard reagent, 4-octylmagnesium chloride. The concentration can be determined by titration.
Key Experiment 2: Laboratory-Scale Nucleophilic Substitution of this compound with Sodium Azide
Objective: To synthesize 4-azidooctane at a 100 mL scale.
Materials:
-
This compound (7.44 g, 0.05 mol)
-
Sodium azide (3.58 g, 0.055 mol)
-
Dimethylformamide (DMF) (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide and DMF.
-
Heat the mixture to 80 °C with stirring.
-
Add the this compound dropwise to the heated suspension over 30 minutes.
-
Continue to heat the reaction mixture at 80 °C for 4 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-azidooctane by vacuum distillation.
Visualizations
Caption: Workflow for laboratory-scale Grignard reaction of this compound.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
Caption: Factors influencing SN2 vs. E2 pathways for this compound.
References
Preventing elimination reactions with 4-Chlorooctane
Welcome to the technical support center for optimizing reactions with 4-Chlorooctane. This guide provides troubleshooting advice and frequently asked questions to help you minimize undesired elimination byproducts and maximize substitution yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a significant amount of octene isomers. What is causing this?
A1: The formation of octene isomers indicates that an elimination reaction (specifically, an E2 reaction) is competing with your desired nucleophilic substitution (SN2) reaction. This compound is a secondary alkyl halide, which is susceptible to both pathways.[1][2] Several factors could be favoring the elimination pathway in your experiment.
Q2: How can I favor the substitution reaction over elimination?
A2: To favor the SN2 pathway, you should carefully control four key experimental parameters: the choice of nucleophile, the solvent, the reaction temperature, and the concentration of your reactants.[1][3][4] Generally, using a strong, non-basic nucleophile in a polar aprotic solvent at a low temperature will favor substitution.[2][5]
Q3: What is the role of the nucleophile in preventing elimination?
A3: The nucleophile's characteristics are critical. To favor substitution, you should use a nucleophile that is high in nucleophilicity but low in basicity. Strong bases tend to abstract a proton from a carbon adjacent to the chlorine, initiating the E2 elimination pathway.[6][7] Sterically hindered, or "bulky," bases will also strongly favor elimination as they have difficulty accessing the carbon atom for a substitution reaction.[8]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a crucial role in stabilizing the transition states of both the SN2 and E2 reactions. Polar aprotic solvents, such as DMSO, DMF, or acetone, are recommended for SN2 reactions.[5][9] These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more "naked" and reactive towards the substrate's carbon atom.[10] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and can favor elimination.[11][12]
Q5: Why is temperature control so important in these reactions?
A5: Elimination reactions generally have a higher activation energy than substitution reactions and are associated with a greater increase in entropy.[13][14] Consequently, increasing the reaction temperature will favor the elimination pathway to a greater extent than the substitution pathway.[15][16] Therefore, to minimize the formation of octenes, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Rationale |
| High Yield of Octene | The nucleophile is too basic. | Use a nucleophile with low basicity, such as azide (N₃⁻), cyanide (CN⁻), or a halide like iodide (I⁻).[6] | Minimizes the abstraction of a beta-proton, which initiates the E2 elimination pathway. |
| The reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C and allowing it to proceed for a longer duration.[15][16] | Substitution reactions have a lower activation energy and are less favored by increased temperature compared to elimination reactions.[13][14] | |
| A protic solvent was used. | Switch to a polar aprotic solvent like DMSO, DMF, or acetone.[5][9] | Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring the SN2 pathway.[10] | |
| A sterically hindered nucleophile/base was used. | Employ a small, unhindered nucleophile.[17] Avoid bulky bases like potassium tert-butoxide (t-BuOK). | Bulky reagents have difficulty accessing the electrophilic carbon for substitution and are more likely to act as bases, leading to elimination.[18] | |
| Slow or No Reaction | The nucleophile is too weak. | Use a stronger nucleophile. If basicity is a concern, consider using a salt with a more loosely associated counter-ion. | A stronger nucleophile will increase the rate of the SN2 reaction.[19] |
| Poor leaving group. | While chloride is a viable leaving group, you can increase the reaction rate by adding a catalytic amount of sodium iodide (NaI). | The iodide ion is a better nucleophile and a better leaving group, facilitating the overall substitution via an in-situ conversion. | |
| Steric hindrance. | While this compound is a secondary halide, ensure your nucleophile is not excessively bulky. | Increased steric hindrance slows down the rate of SN2 reactions.[20][21] |
Experimental Protocols
Protocol 1: Substitution with Sodium Azide (Favoring SN2)
-
Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (DMSO), deionized water, diethyl ether.
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO. b. Add sodium azide (1.2 eq) to the solution. c. Stir the mixture at room temperature (25°C) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). d. Upon completion, quench the reaction by adding deionized water. e. Extract the product with diethyl ether. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-azidooctane. g. Purify the product by column chromatography.
Protocol 2: Deliberate Elimination with Potassium tert-Butoxide (Favoring E2 for Comparison)
-
Materials: this compound, potassium tert-butoxide (t-BuOK), tert-butanol, deionized water, pentane.
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol. b. Heat the solution to 80°C. c. Slowly add a solution of potassium tert-butoxide (1.5 eq) in tert-butanol to the reaction mixture. d. Stir at 80°C and monitor the reaction by GC for the formation of octene isomers. e. After the reaction is complete, cool to room temperature and quench by carefully adding water. f. Extract the product with pentane. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
Visual Guides
References
- 1. fiveable.me [fiveable.me]
- 2. brainkart.com [brainkart.com]
- 3. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 4. brainly.com [brainly.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 vs E2 [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Chapter 8 Notes [web.pdx.edu]
- 18. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. SN2 reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Chlorooctane Handling and Storage
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-Chlorooctane?
A1: While specific data for this compound is limited, chlorinated alkanes can present several hazards. Based on data for similar compounds like 1-Chlorooctane, potential hazards may include:
-
Flammability: It may be a combustible liquid.
-
Toxicity: May be harmful if swallowed, causing aspiration hazards.
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]
-
Irritation: May cause skin and eye irritation upon contact.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: A risk assessment based on the specific experimental conditions should always be conducted. However, as a general guideline, the following PPE is recommended when handling chlorinated hydrocarbons:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, nitrile rubber; consult the manufacturer's glove selection guide).
-
Body Protection: A lab coat or chemical-resistant apron. In cases of potential splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Q3: How should I properly store this compound?
A3: Proper storage is crucial for safety and to maintain the integrity of the chemical. General storage guidelines include:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2]
-
Store separately from incompatible materials, such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these general procedures, and always refer to your institution's specific spill response protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the spill.[2]
-
Clean-up: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Chemical degradation | Ensure the container is always tightly sealed when not in use to prevent exposure to air and moisture. Store in a cool, dark place. |
| Contamination | Use clean, dry glassware and equipment. Avoid introducing any impurities into the main stock bottle. | |
| Cloudy appearance of the liquid | Water contamination | This compound is not expected to be soluble in water.[3] Cloudiness may indicate the presence of moisture. Consider using a drying agent if appropriate for your application, after consulting chemical compatibility charts. |
| Discoloration of the chemical | Instability or reaction | Discontinue use of the chemical and dispose of it as hazardous waste. Do not use if the chemical's appearance has changed. |
Quantitative Data Summary
Physical and Chemical Properties of 1-Chlorooctane (for illustrative purposes)
| Property | Value |
| CAS Number | 111-85-3 |
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.68 g/mol |
| Boiling Point | 182 °C |
| Flash Point | 68 °C |
| Density | 0.872 g/cm³ at 20 °C |
| Water Solubility | Not miscible or difficult to mix |
Experimental Protocols
No specific experimental protocols for this compound were found in the search results. When designing experiments, always perform a thorough risk assessment and consult relevant literature for methodologies involving similar compounds.
Visualizations
Caption: General workflow for safely handling this compound.
References
Technical Support Center: Analysis of 4-Chlorooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorooctane. Our resources are designed to help you identify and quantify potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: Impurities in a this compound sample can originate from the starting materials, side reactions during synthesis, or degradation. The most common impurities include:
-
Positional Isomers: 1-chlorooctane, 2-chlorooctane, and 3-chlorooctane are common isomeric impurities.
-
Starting Material: Residual unreacted 4-octanol may be present.
-
Elimination Byproducts: Octene isomers can be formed through the elimination of HCl from this compound, a common side reaction.[1][2][3]
-
Over-chlorination Products: Dichlorinated octanes can be formed if the reaction conditions are not carefully controlled.
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile impurities such as isomers and elimination byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main component and impurities, especially for identifying isomers and residual starting materials.[6][7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the functional groups present and can indicate the presence of impurities like residual alcohol (O-H stretch) or alkenes (C=C stretch).[7]
Q3: How can I quantify the impurities in my this compound sample?
A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying impurities in volatile organic compounds like this compound.[11][12][13] By using certified reference standards for the expected impurities, you can create calibration curves to determine their concentrations accurately.
Troubleshooting Guides
Problem: Unexpected peaks in the GC-MS chromatogram.
Possible Cause 1: Isomeric Impurities
-
Identification: Positional isomers of chlorooctane will have very similar mass spectra but different retention times. Compare the retention times of your unknown peaks with those of commercially available standards of 1-chlorooctane, 2-chlorooctane, and 3-chlorooctane.
-
Solution: Utilize a high-resolution capillary column in your GC-MS to achieve optimal separation of the isomers. A long column with a non-polar stationary phase is often effective.
Possible Cause 2: Elimination Byproducts (Octenes)
-
Identification: Octene isomers will have a molecular ion in the mass spectrum corresponding to C8H16. The fragmentation pattern will also be characteristic of an alkene.
-
Solution: Confirm the presence of a C=C bond using FTIR spectroscopy (a peak around 1640-1680 cm-1).
Possible Cause 3: Contamination from the analytical system.
-
Identification: Run a blank solvent injection to check for system contaminants. Common contaminants include siloxanes from the GC column bleed or plasticizers from sample vials.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity solvents. Regularly bake out your GC inlet and column according to the manufacturer's instructions.
Problem: Broad or distorted peaks in the NMR spectrum.
Possible Cause 1: Sample viscosity.
-
Identification: The sample appears viscous at room temperature.
-
Solution: Dilute your sample in a low-viscosity deuterated solvent like chloroform-d (CDCl3) or acetone-d6. Gentle warming of the NMR tube may also help.
Possible Cause 2: Presence of paramagnetic impurities.
-
Identification: All peaks in the spectrum are broad, including the solvent peak.
-
Solution: Pass the sample through a small plug of silica gel or alumina to remove paramagnetic species.
Data Presentation
Table 1: Typical Impurities in a this compound Sample and their Identification Data
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Typical GC-MS m/z fragments | Expected 1H NMR Chemical Shift (ppm) |
| 1-Chlorooctane | C8H17Cl | 148.67 | 91, 69, 56, 43, 41 | 3.5 (t, 2H), 1.8 (quint, 2H), 1.3-1.4 (m, 10H), 0.9 (t, 3H) |
| 2-Chlorooctane | C8H17Cl | 148.67 | 91, 77, 63, 55, 43 | 4.0 (sext, 1H), 1.7 (m, 2H), 1.5 (d, 3H), 1.3-1.4 (m, 8H), 0.9 (t, 3H) |
| 3-Chlorooctane | C8H17Cl | 148.67 | 105, 91, 77, 63, 55 | 3.9 (quint, 1H), 1.8 (m, 4H), 1.3-1.5 (m, 6H), 1.0 (t, 3H), 0.9 (t, 3H) |
| 4-Octanol | C8H18O | 130.23 | 101, 87, 73, 59, 45 | 3.6 (m, 1H), 1.2-1.6 (m, 12H), 0.9 (t, 6H) |
| Octene (isomer mix) | C8H16 | 112.21 | 112, 97, 83, 69, 55 | 4.9-5.8 (m, olefinic protons) |
Table 2: Typical Quantitative Analysis of a this compound Sample by GC-FID
| Component | Retention Time (min) | Area % |
| Octenes | 4.5 - 5.5 | 0.1 - 0.5 |
| 1-Chlorooctane | 9.8 | 0.2 - 1.0 |
| 2-Chlorooctane | 9.5 | 0.5 - 2.0 |
| 3-Chlorooctane | 9.3 | 0.3 - 1.5 |
| This compound | 9.1 | >95 |
| 4-Octanol | 10.2 | <0.5 |
Note: Retention times and area percentages are typical and may vary depending on the specific analytical conditions and the synthetic route used.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrument: Agilent 7890B GC with 7200 Q-TOF MS or equivalent.[14]
-
Column: HP-PONA (100 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent non-polar capillary column.[14]
-
Injection: 0.2 µL of a 1% (v/v) solution in hexane, split mode (50:1).[14]
-
Inlet Temperature: 250°C.[14]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[14]
-
Oven Program: Initial temperature of 35°C (hold for 5 min), ramp at 4°C/min to 250°C (hold for 10 min).[14]
-
Transfer Line Temperature: 280°C.[14]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[14]
-
Mass Range: m/z 35-350.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: Bruker AC-300 or equivalent 300 MHz NMR spectrometer.[7]
-
Solvent: Chloroform-d (CDCl3).[8]
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl3.
-
1H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
-
13C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrument: Any standard FTIR spectrometer.
-
Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed directly.[7]
-
Method: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition:
-
Scan Range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of Scans: 16
-
Mandatory Visualization
Caption: Workflow for identifying and quantifying impurities in a this compound sample.
Caption: Synthesis of this compound and the origin of common impurities.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H17Cl | CID 33574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. hmdb.ca [hmdb.ca]
- 10. archive.researchdata.leeds.ac.uk [archive.researchdata.leeds.ac.uk]
- 11. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 14. agilent.com [agilent.com]
Troubleshooting low conversion rates in 4-Chlorooctane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 4-chlorooctane.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions with this compound, a secondary alkyl halide, are often due to a combination of factors including reaction mechanism competition (SN1, SN2, E1, E2), reagent quality, and reaction conditions. This guide provides a structured approach to identifying and resolving these common issues.
Question 1: My nucleophilic substitution reaction is showing low yield. What are the primary causes?
Answer:
Low yields in nucleophilic substitution reactions of this compound are frequently due to competing elimination reactions (E2), suboptimal reaction conditions, or issues with the nucleophile. As a secondary halide, this compound is susceptible to both substitution (SN2) and elimination (E2) pathways, and the balance between these is highly sensitive to the reaction environment.
Key Troubleshooting Steps:
-
Evaluate the Nucleophile/Base System: The strength and steric bulk of your nucleophile/base are critical.
-
Strong, non-bulky bases/nucleophiles (e.g., hydroxide, methoxide) can lead to a significant amount of the E2 elimination product (octene isomers).
-
Good nucleophiles that are weak bases (e.g., azide, cyanide, thiocyanate) will favor the desired SN2 substitution.
-
-
Optimize the Solvent: The choice of solvent plays a crucial role in determining the reaction pathway.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate SN2 reactions and are generally the preferred choice for maximizing substitution products.
-
Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and favoring E2 elimination.
-
-
Control the Temperature: Higher temperatures generally favor elimination over substitution. If you are observing a significant amount of alkene byproduct, consider running the reaction at a lower temperature.
-
Ensure Reagent Purity: The presence of moisture or other impurities can deactivate your nucleophile or lead to unwanted side reactions. Always use dry solvents and fresh, high-purity reagents.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of octene byproducts in my substitution reaction?
A1: To minimize the E2 elimination byproduct, you should use a good nucleophile that is a weak base and a polar aprotic solvent. Lowering the reaction temperature can also significantly favor the SN2 pathway.
Q2: What are the ideal conditions for a successful Grignard reaction with this compound?
A2: Grignard reactions require strictly anhydrous conditions. Use flame-dried glassware, anhydrous ether (diethyl ether or THF) as the solvent, and high-purity magnesium turnings. The initiation of the Grignard reagent formation is often the critical step.
Q3: Can I perform a Williamson ether synthesis with this compound?
A3: Yes, but with caution. As a secondary halide, using a strong base like sodium hydride to form the alkoxide, followed by reaction with this compound, can lead to significant E2 elimination. To favor substitution, consider using a less hindered alcohol and a polar aprotic solvent.
Q4: Is the chloride leaving group in this compound sufficiently reactive?
A4: While chloride is a reasonably good leaving group, it is less reactive than bromide or iodide. In cases of very low reactivity, you might consider converting the corresponding alcohol (4-octanol) to a tosylate or mesylate, which are excellent leaving groups for SN2 reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for common reactions involving secondary alkyl halides like this compound. Please note that actual yields may vary based on specific experimental conditions.
Table 1: Nucleophilic Substitution of Secondary Alkyl Halides (SN2 vs. E2 Competition)
| Nucleophile | Base Strength | Solvent Type | Predominant Pathway | Expected Major Product with this compound |
| CN⁻ | Weak Base | Polar Aprotic (e.g., DMSO) | SN2 | 4-Cyanooctane |
| N₃⁻ | Weak Base | Polar Aprotic (e.g., DMF) | SN2 | 4-Azidooctane |
| CH₃O⁻ | Strong Base | Polar Protic (e.g., CH₃OH) | E2 | 4-Octene |
| CH₃O⁻ | Strong Base | Polar Aprotic (e.g., DMSO) | E2 (major), SN2 (minor) | 4-Octene and 4-Methoxyoctane |
| (CH₃)₃CO⁻ | Strong, Bulky Base | Polar Protic (e.g., t-BuOH) | E2 | 4-Octene |
Table 2: Example Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |
| 4-Bromooctane | NaCN | DMF | 70°C | 2h | 4-Cyanooctane | 88-99% |
| 2-Bromobutane | NaOCH₃ | DMSO | 25°C | - | 2-Butene | 97% |
| Isopropyl Bromide | NaOH | Ethanol/Water | 55°C | - | Propene | 71% |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanooctane via SN2 Reaction (Adapted from 4-Bromooctane)
This protocol describes the synthesis of 4-cyanooctane from an octyl halide using a nucleophilic substitution reaction that favors the SN2 pathway.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 70-80°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-cyanooctane.
Protocol 2: General Procedure for Elimination (E2) of this compound
This protocol provides a general method to favor the E2 elimination of this compound to produce 4-octene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The resulting crude product will primarily be a mixture of octene isomers, which can be further purified by distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion rates in this compound reactions.
Caption: Logical relationships for predicting major reaction pathways of this compound.
Technical Support Center: The Effect of Solvent on the Reactivity of 4-Chlorooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvent on the reactivity of 4-chlorooctane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of a nucleophile/base?
A1: this compound, a secondary alkyl halide, can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the solvent, the strength of the nucleophile or base, and the temperature.
Q2: How does the choice of solvent influence the reaction mechanism?
A2: The polarity and protic nature of the solvent play a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. They are ideal for stabilizing the carbocation intermediate in SN1 and E1 reactions, thus favoring these pathways.[1][2]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess a dipole moment but lack O-H or N-H bonds. They can solvate cations but not anions as effectively. This leaves the nucleophile "naked" and more reactive, favoring the bimolecular SN2 and E2 pathways.[1][2]
Q3: Why am I observing a mixture of substitution and elimination products?
A3: It is common for substitution and elimination reactions to compete, especially with secondary alkyl halides like this compound. The balance between these pathways is influenced by the function of the reagent as a nucleophile versus a base. For instance, smaller nucleophiles/bases like ethoxide may give a mix of SN2 and E2 products, while bulkier bases like tert-butoxide will strongly favor E2 elimination.[3][4]
Q4: How can I favor the SN2 pathway over the E2 pathway?
A4: To favor the SN2 pathway, you should use a strong, non-bulky nucleophile in a polar aprotic solvent. For example, using sodium iodide in acetone would promote the SN2 reaction. Lower temperatures also tend to favor substitution over elimination.
Q5: What conditions would favor the E2 elimination reaction?
A5: The E2 reaction is favored by the use of a strong, sterically hindered base, such as potassium tert-butoxide, in a less polar or polar aprotic solvent.[4] Higher temperatures also significantly favor elimination over substitution.
Q6: I am seeing a slower than expected reaction rate in a polar protic solvent with a strong nucleophile. What could be the cause?
A6: In polar protic solvents, the nucleophile can be heavily solvated through hydrogen bonding. This "cage" of solvent molecules stabilizes the nucleophile and reduces its reactivity, leading to a slower reaction rate for SN2 reactions.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product in Ethanol
-
Symptom: The reaction of this compound with sodium ethoxide in ethanol yields a significant amount of octene isomers in addition to the expected ethyl octyl ether.
-
Possible Cause: Ethanol is a polar protic solvent, and ethoxide is a strong base. These conditions promote both SN2 and E2 pathways, and at higher temperatures, E2 is often favored.
-
Solution:
-
Change the solvent: Switch to a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction.
-
Lower the temperature: Running the reaction at a lower temperature will decrease the rate of the elimination reaction more than the substitution reaction.
-
Use a less basic nucleophile: If applicable to your synthetic route, consider a nucleophile that is less basic than ethoxide.
-
Issue 2: Reaction Rate is Too Slow in a Nonpolar Solvent
-
Symptom: The reaction of this compound with a nucleophile is proceeding very slowly in a solvent like hexane.
-
Possible Cause: Nonpolar solvents are generally poor choices for substitution and elimination reactions of alkyl halides because they do not effectively dissolve the typically ionic or polar nucleophiles/bases and do not stabilize the charged transition states or intermediates.
-
Solution:
-
Increase solvent polarity: Switch to a polar aprotic solvent (e.g., acetone) for SN2/E2 reactions or a polar protic solvent (e.g., ethanol) for SN1/E1 reactions.
-
Issue 3: Unexpected Racemization of a Chiral Starting Material
-
Symptom: Starting with an optically active enantiomer of this compound, the substitution product is found to be a racemic mixture.
-
Possible Cause: The formation of a racemic mixture indicates that the reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face by the nucleophile.
-
Solution:
-
Promote the SN2 pathway: To achieve inversion of configuration and avoid racemization, use a higher concentration of a strong nucleophile in a polar aprotic solvent. This will favor the bimolecular SN2 mechanism over the unimolecular SN1 pathway.
-
Data Presentation
The following tables present hypothetical but illustrative quantitative data on the effect of solvent on the reactivity of this compound. This data is based on established principles of physical organic chemistry.
Table 1: Effect of Solvent on the Rate Constant for the Reaction of this compound with a Nucleophile at 25°C
| Solvent | Nucleophile | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Probable Predominant Mechanism |
| Methanol | CH₃OH | 33 | 1 (baseline) | Sₙ1/E1 |
| 80% Ethanol / 20% Water | H₂O | 65 | 15 | Sₙ1/E1 |
| Acetone | I⁻ | 21 | 500 | Sₙ2 |
| Dimethyl Sulfoxide (DMSO) | CN⁻ | 47 | 200,000 | Sₙ2 |
Table 2: Product Distribution for the Reaction of this compound with Sodium Ethoxide in Different Solvents at 50°C
| Solvent | % 4-Ethoxyoctane (Sₙ2) | % Octenes (E2) |
| Ethanol | 30% | 70% |
| Dimethylformamide (DMF) | 85% | 15% |
| tert-Butanol | 5% | 95% |
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics via Titration
-
Reaction Setup:
-
Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., 80% ethanol/20% water).
-
Prepare a 0.1 M solution of the nucleophile (if it is not the solvent) in the same solvent.
-
Place a known volume of the this compound solution in a constant temperature bath.
-
Allow the solution to equilibrate to the desired temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the nucleophile solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
-
Analysis:
-
Titrate the quenched aliquot with a standardized solution of silver nitrate (AgNO₃) using a suitable indicator to determine the concentration of the chloride ions produced.
-
The rate of the reaction can be determined by plotting the concentration of Cl⁻ versus time.
-
Protocol 2: Product Distribution Analysis via Gas Chromatography (GC)
-
Reaction:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the base/nucleophile (e.g., sodium ethoxide).
-
Heat the reaction mixture under reflux for a specified period.
-
-
Sample Preparation:
-
After cooling, quench the reaction with water.
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and carefully concentrate it.
-
-
GC Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Identify the peaks corresponding to the substitution and elimination products by comparing their retention times with those of authentic standards. The relative peak areas can be used to determine the product distribution.[5][6]
-
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. When a secondary haloalkane is treated with sodium ethoxide in et... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. kbcc.cuny.edu [kbcc.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of 4-Chlorooctane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of 4-chlorooctane, a halogenated alkane used in various synthetic applications. The following sections detail the principles, experimental protocols, and data interpretation for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis to aid in selecting the most appropriate method for your specific needs.
Introduction to Purity Analysis of this compound
This compound (C8H17Cl) is a colorless liquid that can contain various impurities arising from its synthesis, such as isomers (e.g., 1-chlorooctane, 2-chlorooctane, 3-chlorooctane), unreacted starting materials, or byproducts.[1] Accurate determination of its purity is essential to ensure the reliability and reproducibility of experimental results. The analytical methods discussed herein provide both qualitative and quantitative information about the purity of this compound.
Comparison of Key Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Gas Chromatography is a powerful technique for separating volatile compounds, making it ideal for identifying and quantifying impurities in this compound.[2][3] Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the impurity.[4][5][6] Mass Spectrometry is highly sensitive for identifying compounds by their mass-to-charge ratio and is often coupled with GC (GC-MS) for comprehensive analysis.[2][7]
| Method | Principle | Information Obtained | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase. | Retention time (qualitative), Peak area (quantitative). | High resolution for separating isomers and other volatile impurities. Excellent quantitative accuracy with proper calibration. | Requires volatile and thermally stable compounds. Identification based on retention time is not absolute. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing information about the molecular structure. | Chemical shift, coupling constants, and signal integration for structural elucidation and quantification. | Provides unambiguous structure confirmation. Quantitative (qNMR) without the need for identical standards. Non-destructive. | Lower sensitivity compared to GC-MS. Complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns for compound identification. | High sensitivity and specificity. Provides molecular weight information. | Isomers may have identical mass spectra. Not inherently quantitative without coupling to a separation technique like GC. |
Experimental Protocols
Gas Chromatography (GC)
Objective: To separate and quantify this compound from its potential volatile impurities.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Typical GC Conditions for Chlorinated Hydrocarbons:
-
Column: HP-5 (or equivalent) fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split or splitless injection).[9]
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and quantify its purity.
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ) for this compound:
-
~4.0 ppm (multiplet, 1H, -CHCl-).
-
~1.7 ppm (multiplet, 4H, -CH₂- adjacent to -CHCl-).
-
~1.3 ppm (multiplet, 8H, other -CH₂-).
-
~0.9 ppm (triplet, 6H, -CH₃).
-
-
Purity Calculation (qNMR): A certified internal standard with a known concentration and non-overlapping signals is added to the sample. The purity of this compound is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.[4][10]
¹³C NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ) for this compound:
-
~65 ppm (-CHCl-).
-
~38 ppm (-CH₂- adjacent to -CHCl-).
-
~31, 29, 22 ppm (other -CH₂-).
-
~14 ppm (-CH₃).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify this compound and its impurities based on their mass spectra.
Instrumentation: A GC system coupled to a mass spectrometer.
GC Conditions: As described in the GC protocol.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.[9]
-
Transfer Line Temperature: 280 °C.[9]
Data Analysis: The mass spectrum of the peak corresponding to this compound should exhibit a molecular ion peak (M⁺) at m/z 148 and a characteristic M+2 peak at m/z 150 with an intensity of about one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[11] The fragmentation pattern can be compared with reference spectra from databases like NIST or PubChem for confirmation.[12][13]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: A flowchart of the analytical workflow.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an analytical method can be visualized as follows:
Caption: Decision tree for analytical method selection.
Conclusion
The confirmation of this compound purity requires a multi-faceted analytical approach. Gas Chromatography offers excellent separation of volatile impurities and reliable quantification. NMR spectroscopy provides definitive structural confirmation and an alternative method for quantification. GC-MS is a highly sensitive technique for the identification of the target compound and any unknown impurities. For a comprehensive and robust assessment of purity, a combination of these methods is recommended. This guide provides the foundational knowledge for researchers to select and implement the most suitable analytical strategies for their specific research needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. news-medical.net [news-medical.net]
- 3. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 4. emerypharma.com [emerypharma.com]
- 5. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Octane, 4-chloro- [webbook.nist.gov]
- 13. This compound | C8H17Cl | CID 33574 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-chlorooctane and its isomer, 1-chlorooctane. The data presented herein is essential for the structural elucidation and purity assessment of these compounds in various research and development applications.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for 1-chlorooctane and the predicted data for this compound. The position of the chlorine atom significantly influences the chemical shifts of the neighboring protons and carbons, providing a clear method for differentiating these isomers.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Position | Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | H-4 | ~3.9 - 4.1 | Multiplet |
| H-3, H-5 | ~1.7 - 1.9 | Multiplet | |
| H-2, H-6 | ~1.3 - 1.5 | Multiplet | |
| H-1, H-8 | ~0.9 | Triplet | |
| H-7 | ~1.3 | Multiplet | |
| 1-Chlorooctane (Experimental) | H-1 | 3.52 | Triplet |
| H-2 | 1.77 | Quintet | |
| H-3 | 1.50 | Multiplet | |
| H-4 to H-7 | 1.08 - 1.56 | Multiplet | |
| H-8 | 0.89 | Triplet |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Position | Chemical Shift (ppm) |
| This compound (Predicted) | C-4 | ~65 |
| C-3, C-5 | ~38 | |
| C-2, C-6 | ~28 | |
| C-1, C-8 | ~14 | |
| C-7 | ~22 | |
| 1-Chlorooctane (Experimental) | C-1 | 45.1 |
| C-2 | 33.1 | |
| C-3 | 26.9 | |
| C-4 | 29.2 | |
| C-5 | 29.1 | |
| C-6 | 31.8 | |
| C-7 | 22.6 | |
| C-8 | 14.1 |
Experimental Protocols
High-quality NMR spectra are contingent upon meticulous sample preparation and standardized data acquisition parameters.
Sample Preparation:
A sufficient quantity of the analyte is required for NMR analysis. For ¹H NMR, 5-25 mg of the compound is typically used, while ¹³C NMR may require a higher concentration of 50-100 mg to achieve an adequate signal-to-noise ratio in a reasonable timeframe. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to minimize solvent signals in the ¹H NMR spectrum. The final volume in the NMR tube should be approximately 0.6-0.7 mL. It is crucial to ensure the sample is fully dissolved; any particulate matter should be removed by filtration through a pipette with a cotton or glass wool plug to prevent distortion of the magnetic field homogeneity.
Data Acquisition:
The NMR spectra are acquired using a spectrometer, for instance, a Bruker AC-300. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing carbon-proton couplings, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS), at 0.00 ppm.
Visualization of NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a haloalkane like this compound.
Caption: Logical workflow for NMR characterization.
Structural Relationship to NMR Signals
The chemical environment of each carbon and proton in this compound directly corresponds to a unique signal in the ¹³C and ¹H NMR spectra, respectively. The electronegative chlorine atom deshields adjacent nuclei, causing their signals to appear at a lower field (higher ppm value).
Caption: Correlation of structure to NMR signals.
A Comparative Analysis of the Reactivity of 4-Chlorooctane and 4-Bromooctane in Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-chlorooctane and 4-bromooctane, focusing on their behavior in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The comparative analysis is based on fundamental principles of organic chemistry, supported by analogous experimental data, to inform reaction design and optimization.
Executive Summary of Reactivity Comparison
The primary determinant of the differential reactivity between this compound and 4-bromooctane is the nature of the halogen substituent, which functions as the leaving group in substitution and elimination reactions. Bromide is a superior leaving group to chloride. This is a consequence of its lower basicity, greater polarizability, and the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[1][2][3] Consequently, 4-bromooctane is expected to exhibit greater reactivity and faster reaction rates than this compound across all four major reaction pathways: SN1, SN2, E1, and E2.[4][5]
While specific kinetic data for this compound and 4-bromooctane are not extensively available in the literature, data from structurally similar secondary haloalkanes, such as 2-halooctanes, provide a reliable basis for comparison.[6]
Theoretical Framework: The Role of the Leaving Group
The efficacy of a leaving group is contingent on its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. Key factors influencing leaving group ability include:
-
Basicity: Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more effective leaving group.[3]
-
Size and Polarizability: The larger ionic radius of bromide allows for the negative charge to be dispersed over a greater volume, enhancing its stability.[1] This increased polarizability also stabilizes the transition state of the reaction, lowering the activation energy.[1]
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[7][8] The bond dissociation energies for methyl halides exemplify this trend: C-Cl (85 kcal/mol) vs. C-Br (70 kcal/mol).[7]
Comparative Reactivity in Nucleophilic Substitution Reactions
Both this compound and 4-bromooctane, as secondary alkyl halides, can undergo substitution via both SN1 and SN2 mechanisms, with the predominant pathway dictated by the reaction conditions.
SN1 Reactivity
The rate-determining step of an SN1 reaction is the unimolecular formation of a carbocation intermediate.[9][10][11] A better leaving group will depart more readily, thus accelerating this step.[12] Therefore, 4-bromooctane will undergo SN1 reactions at a faster rate than this compound.
Reaction Mechanism: SN1
Caption: The SN1 mechanism proceeds through a carbocation intermediate.
SN2 Reactivity
The SN2 reaction is a concerted, bimolecular process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[13][14] The bond to the leaving group is partially broken in the transition state, so a better leaving group will lower the energy of the transition state and increase the reaction rate.[13] Consequently, 4-bromooctane is more reactive than this compound in SN2 reactions.
Reaction Mechanism: SN2
Caption: The SN2 mechanism is a single-step, concerted reaction.
Comparative Reactivity in Elimination Reactions
Similar to substitution reactions, 4-bromooctane is more reactive than this compound in both E1 and E2 elimination reactions due to the superior leaving group ability of bromide.
E1 Reactivity
The E1 reaction pathway shares the same rate-determining step as the SN1 reaction: the formation of a carbocation.[15][16][17] As such, the factors that favor a faster SN1 reaction for 4-bromooctane also apply to the E1 reaction.
Reaction Mechanism: E1
Caption: The E1 mechanism involves a carbocation intermediate, similar to SN1.
E2 Reactivity
The E2 reaction is a concerted, bimolecular elimination where a base removes a proton and the leaving group departs simultaneously.[4][18][19][20] The C-X bond is partially broken in the transition state, meaning a better leaving group will accelerate the reaction.[4] Therefore, 4-bromooctane will undergo E2 elimination more readily than this compound.
Reaction Mechanism: E2
Caption: The E2 mechanism is a single-step, concerted elimination reaction.
Quantitative Data Comparison (Analogous Systems)
The following table summarizes representative kinetic data for the SN2 reaction of 2-bromooctane and 2-chlorooctane, which serve as analogs for 4-bromooctane and this compound, respectively.[6]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |
| 2-Bromooctane | OH⁻ | 80% Ethanol / 20% Water | 55 | 4.7 x 10⁻⁵ |
| 2-Chlorooctane | OH⁻ | 80% Ethanol / 20% Water | 55 | 1.0 x 10⁻⁶ |
Data adapted from analogous systems to illustrate the effect of the leaving group.[6]
The data clearly indicate that the rate of the SN2 reaction is significantly faster for the bromo-alkane as compared to the chloro-alkane, underscoring the superior leaving group ability of bromide.
Experimental Protocols
The following are generalized protocols for conducting kinetic studies to compare the reactivity of this compound and 4-bromooctane.
Protocol 1: SN2 Reaction Kinetics
Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and 4-bromooctane with a strong nucleophile.
Materials:
-
This compound
-
4-Bromooctane
-
Sodium iodide in acetone (or another suitable nucleophile/solvent system)
-
Constant temperature bath
-
Reaction vials
-
Pipettes and syringes
-
Quenching solution (e.g., acidic solution)
-
Titration apparatus or a suitable analytical instrument (e.g., GC, HPLC) for monitoring reactant or product concentration.
Procedure:
-
Prepare standardized solutions of the alkyl halide and the nucleophile in the chosen solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing the alkyl halide and nucleophile solutions in a reaction vial.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analyze the concentration of the remaining nucleophile or the formed product in each aliquot.
-
Plot the appropriate concentration data versus time to determine the rate constant (e.g., for a second-order reaction, plot 1/[Reactant] vs. time).
-
Repeat the experiment for the other alkyl halide under identical conditions.
Protocol 2: SN1 Solvolysis Kinetics
Objective: To determine and compare the first-order rate constants for the SN1 solvolysis of this compound and 4-bromooctane.
Materials:
-
This compound
-
4-Bromooctane
-
A polar protic solvent (e.g., aqueous ethanol or formic acid)
-
Constant temperature bath
-
Reaction vials
-
Pipettes and syringes
-
Standardized base solution (e.g., NaOH) for titration
-
Acid-base indicator
Procedure:
-
Prepare a solution of the alkyl halide in the chosen solvolysis medium.
-
Place the reaction mixture in a constant temperature bath.
-
At timed intervals, withdraw aliquots and quench the reaction (e.g., by cooling in an ice bath).
-
Titrate the aliquot with the standardized base solution to determine the concentration of the hydrohalic acid (HCl or HBr) produced.
-
Calculate the concentration of the alkyl halide remaining at each time point.
-
Plot ln([Alkyl Halide]) versus time. The slope of the resulting line will be equal to -k.
-
Repeat the experiment for the other alkyl halide under identical conditions.
General Workflow for Kinetic Studies
Caption: A generalized workflow for a kinetic study of a chemical reaction.
Conclusion
The reactivity of 4-bromooctane is demonstrably greater than that of this compound in both nucleophilic substitution and elimination reactions. This is fundamentally due to the superior leaving group ability of the bromide ion compared to the chloride ion. For researchers and professionals in drug development and chemical synthesis, the choice between a chloro- or bromo-substituted starting material will have significant implications for reaction rates, yields, and the conditions required to achieve a desired transformation. In general, the use of 4-bromooctane will allow for milder reaction conditions and shorter reaction times.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Which of the following is the best leaving group in a nucleophili... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. ALKYL HALIDES [research.cm.utexas.edu]
- 8. Chapter 7 Notes [web.pdx.edu]
- 9. The bromoalkanes shown below participate in SN1 reactions with th... | Study Prep in Pearson+ [pearson.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. leah4sci.com [leah4sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 4-chlorooctane, offering insights into its differentiation from structural isomers and exploring alternative analytical strategies. The information presented is supported by experimental data and detailed protocols to assist in method development and data interpretation.
Executive Summary
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of this compound. This guide demonstrates that while the electron ionization (EI) mass spectra of chlorooctane isomers exhibit similarities, they can be effectively distinguished by their unique chromatographic retention times. Furthermore, alternative ionization techniques and mass analyzers can offer enhanced sensitivity and selectivity for challenging analytical scenarios.
Comparison of this compound with its Isomers
A primary challenge in the analysis of this compound is its differentiation from other chlorooctane isomers, such as 1-chlorooctane, 2-chlorooctane, and 3-chlorooctane.
Chromatographic Separation
Gas chromatography provides excellent separation of these isomers. The retention of these compounds on a non-polar stationary phase is influenced by their boiling points and molecular structures. Positional isomers of haloalkanes can often be resolved, with retention times varying based on the position of the halogen atom.
| Compound | Kovats Retention Index (Non-polar column) |
| 1-Chlorooctane | 1047 |
| 2-Chlorooctane | 1006[1] |
| This compound | 997[2] |
Note: Lower Kovats indices on non-polar columns generally correlate with earlier elution times. The data suggests that this compound would elute before its 1- and 2-isomers under isothermal conditions.
Mass Spectral Analysis
The electron ionization (EI) mass spectra of chlorooctane isomers are characterized by fragmentation patterns typical of halogenated alkanes. Key features include the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of chlorine-35 and chlorine-37 isotopes (approximately 3:1 ratio), resulting in M+ and M+2 peaks.
While the mass spectra of the isomers share common fragments, subtle differences in the relative abundances of these fragments can be observed. The primary fragmentation pathways involve the loss of a chlorine radical (Cl•) and cleavage of the carbon-carbon bonds adjacent to the carbon bearing the chlorine atom.
Table of Key Mass Fragments for Chlorooctane Isomers:
| m/z | Ion Identity | This compound | 1-Chlorooctane | 2-Chlorooctane | 3-Chlorooctane |
| 148/150 | [M]+• | Present | Present | Present | Present |
| 112 | [M-HCl]+• | Present | Present | Present | Present |
| 91/93 | [C4H8Cl]+ | Abundant | Minor | Abundant | Abundant |
| 63/65 | [C2H4Cl]+ | Minor | Abundant | Minor | Abundant |
| 57 | [C4H9]+ | Abundant | Minor | Minor | Abundant |
| 43 | [C3H7]+ | Abundant | Abundant | Abundant | Abundant |
Data synthesized from NIST WebBook and PubChem spectral data.
Alternative GC-MS Methodologies
To enhance the analysis of this compound, particularly in complex matrices or at trace levels, alternative GC-MS techniques can be employed.
Ionization Techniques: Electron Ionization (EI) vs. Negative Chemical Ionization (NCI)
-
Electron Ionization (EI): This is the most common ionization technique, providing detailed fragmentation patterns that are useful for structural elucidation and library matching.[3] However, for some molecules, the molecular ion may be weak or absent.
-
Negative Chemical Ionization (NCI): NCI is a softer ionization technique that is highly sensitive for compounds containing electronegative atoms like chlorine.[4][5] It often produces a strong molecular ion or a prominent [M-H]- ion with less fragmentation, which can increase sensitivity and simplify quantification. For chlorinated compounds, NCI can offer significantly lower detection limits compared to EI.[5]
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Rich fragmentation pattern for structural confirmation. Large spectral libraries available. | Molecular ion can be weak. Lower sensitivity for some compounds. |
| Negative Chemical Ionization (NCI) | Thermal electrons are captured by the analyte, or ionization occurs through reaction with reagent gas ions. | High sensitivity for halogenated compounds. Less fragmentation, often a strong molecular ion.[4][5] | Less structural information from fragmentation. Requires a suitable reagent gas. |
Mass Analyzers: Quadrupole vs. Time-of-Flight (ToF)
-
Quadrupole Mass Analyzer: This is a robust and widely used mass analyzer that offers good performance for routine quantitative analysis.
-
Time-of-Flight (ToF) Mass Analyzer: ToF analyzers provide high mass resolution and accuracy, allowing for the determination of elemental composition and better differentiation from matrix interferences. While a standard quadrupole is often sufficient for analyzing this compound in simple matrices, a ToF instrument can be advantageous in complex sample analysis. The sensitivity of ToF MS can be significantly higher than quadrupole MS in full scan mode.[6]
Experimental Protocols
The following are generalized experimental protocols for the GC-MS analysis of this compound. Method optimization is recommended for specific applications.
Sample Preparation
For analysis of this compound in a liquid matrix (e.g., organic solvent), a direct injection of a diluted sample is typically sufficient. For more complex matrices, extraction and cleanup procedures may be necessary.
GC-MS Method Parameters (General)
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 (can be optimized) |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-200 |
| Acquisition Mode | Full Scan |
Logical Workflow for GC-MS Analysis
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of the analytical process are crucial.
GC-MS Experimental Workflow
The following diagram details the sequential steps involved in a typical GC-MS experiment for this compound.
Caption: Detailed experimental workflow for GC-MS analysis.
Logical Relationship of Analytical Choices
The selection of different GC-MS parameters can significantly impact the analytical outcome. The diagram below illustrates the relationships between these choices.
Caption: Decision tree for selecting GC-MS analytical parameters.
References
A Comparative Analysis of SN1 and SN2 Reaction Rates for 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the factors influencing the rates of unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions for 4-Chlorooctane, a secondary alkyl halide. As a secondary substrate, this compound represents a pivotal case where the reaction pathway is not predetermined and is highly sensitive to experimental conditions. Understanding these nuances is critical for controlling reaction outcomes in synthetic chemistry and drug development.
Mechanistic Overview: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The mechanism of this substitution can proceed through two distinct pathways, SN1 and SN2, which are in direct competition for a secondary substrate like this compound.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the C-Cl bond to form a planar secondary carbocation intermediate.[1][2] The second step is a rapid attack of the nucleophile on this carbocation.[1] The rate of an SN1 reaction is dependent only on the concentration of the substrate (this compound).[2][3]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][4] This process proceeds through a five-coordinate transition state.[1] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2][3]
The choice between these two pathways is dictated by several key factors: the nature of the solvent, the strength of the nucleophile, and steric considerations of the substrate.[5][6]
Comparative Data on Reaction Conditions
The following table summarizes the key variables that determine whether this compound will favor an SN1 or SN2 pathway.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound (Secondary Halide) |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary > Tertiary | As a secondary halide, this compound is susceptible to both pathways. SN1 is possible due to the moderate stability of the secondary carbocation.[7][8] SN2 is viable but slower than for a primary halide due to increased steric hindrance.[9][10] |
| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, OH⁻, RO⁻) | A strong nucleophile will force the SN2 mechanism.[5][6] A weak nucleophile cannot effectively attack the substrate directly and must wait for the formation of the carbocation, thus favoring the SN1 route.[6][8] |
| Solvent | Polar Protic (e.g., water, ethanol, methanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) | Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, accelerating the SN1 rate.[11][12][13] Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, favoring the SN2 pathway.[5][14] |
| Reaction Kinetics | Rate = k[this compound] (First-order) | Rate = k[this compound][Nucleophile] (Second-order) | The rate-determining step of SN1 is unimolecular (dissociation of the substrate), while for SN2 it is bimolecular (collision of substrate and nucleophile).[2][15] |
Experimental Protocols
Objective: To determine the rate and dominant mechanism for the reaction of this compound with a given nucleophile.
General Protocol for Kinetic Analysis:
-
Reaction Setup:
-
Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent (e.g., ethanol for SN1 conditions or acetone for SN2 conditions).
-
Prepare a solution of the nucleophile (e.g., sodium iodide in acetone for SN2, or silver nitrate in ethanol for SN1) of known concentration.
-
Place the reaction vessel in a constant temperature bath to ensure thermal stability.
-
-
Initiation and Monitoring:
-
Initiate the reaction by mixing the two solutions.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or dilution).
-
-
Quantification:
-
Analyze the concentration of the reactant (this compound) or the product. Common analytical techniques include:
-
Gas Chromatography (GC): To separate and quantify the remaining this compound and the formed product.
-
Titration: To measure the concentration of the halide ion (Cl⁻) produced over time. For instance, in the reaction with AgNO₃, the produced AgCl can be quantified.
-
Conductivity Measurement: If the reaction produces ions from neutral reactants, the change in conductivity of the solution over time can be correlated with the reaction rate.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine if the reaction is first-order (SN1), plot ln[this compound] vs. time. A linear plot indicates a first-order reaction.
-
To determine if the reaction is second-order (SN2), plot 1/[this compound] vs. time (assuming equimolar initial concentrations of reactants). A linear plot indicates a second-order reaction.
-
The slope of the linear plot will be related to the rate constant, k.
-
Visualization of Competing Pathways
The following diagram illustrates the decision points and intermediates for this compound undergoing nucleophilic substitution.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. users.wfu.edu [users.wfu.edu]
- 15. Design newsletters to spread the word online | Smore [app.smore.com]
A Comparative Guide to the Synthesis of 4-Chlorooctane: Traditional vs. Novel Photocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a traditional and a novel synthetic route to 4-chlorooctane, a valuable haloalkane intermediate in organic synthesis. The performance of each method is evaluated based on key metrics such as yield, selectivity, and reaction conditions, supported by experimental data. Detailed protocols for the representative syntheses are also presented.
Introduction
This compound is a useful building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is typically achieved through nucleophilic substitution reactions on octan-4-ol or via direct halogenation of octane. This guide compares a well-established method, the reaction of octan-4-ol with thionyl chloride, against a novel approach utilizing photocatalytic C-H chlorination of n-octane.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic routes to this compound.
| Parameter | Established Route: From octan-4-ol | Novel Route: From n-octane |
| Starting Material | octan-4-ol | n-octane |
| Reagents | Thionyl chloride (SOCl₂), Pyridine | N-Chlorosuccinimide (NCS), Photocatalyst |
| Reaction Type | Nucleophilic Substitution (SN2) | Free Radical C-H Chlorination |
| Typical Yield | ~63% (representative)[1] | Moderate (estimated) |
| Regioselectivity | Specific to C4 position | Mixture of isomers (2-, 3-, and 4-chloro) |
| Reaction Time | 5 hours[1] | 8 hours |
| Reaction Temperature | 100 °C[1] | Room Temperature |
| Key Advantages | High regioselectivity, well-established | Uses inexpensive starting material, mild conditions |
| Key Disadvantages | Requires pre-functionalized substrate | Poor regioselectivity, requires chromatographic separation |
Experimental Protocols
Established Route: Synthesis of this compound from octan-4-ol via Thionyl Chloride
This protocol is based on a general and widely used method for the conversion of secondary alcohols to alkyl chlorides.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octan-4-ol (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound. A representative yield for this type of transformation is approximately 63%.[1]
Novel Route: Photocatalytic C-H Chlorination of n-Octane
This protocol is based on recent advancements in photocatalysis for the direct functionalization of alkanes. While specific data for n-octane is not available, the following procedure is adapted from studies on similar linear alkanes like n-hexane and n-pentane.[2][3]
Reaction Scheme:
Procedure:
-
In a photochemically inert reaction vessel, combine n-octane (as the limiting reagent), N-chlorosuccinimide (NCS, 1.5 equivalents), and a suitable photocatalyst (e.g., a metal-organic layer material as described in recent literature).[2][3]
-
Add a suitable solvent, such as acetonitrile.
-
Seal the vessel and stir the mixture at room temperature while irradiating with a visible light source (e.g., blue LEDs) for 8 hours.
-
Monitor the formation of products by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of chlorinated octane isomers is purified by preparative gas chromatography or fractional distillation to isolate this compound. Studies on similar linear alkanes show a strong preference for chlorination at the 2-position.[2][3]
Visualizations
Workflow for the Novel Photocatalytic Synthesis of this compound
Caption: Workflow for the photocatalytic synthesis of this compound.
Logical Comparison of Synthetic Routes
Caption: Comparison of established and novel synthetic routes to this compound.
References
A Comparative Analysis of 4-Chlorooctane as a Secondary Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of an alkylating agent is pivotal to the outcome of a reaction. Secondary alkylating agents, in particular, present a unique set of considerations due to the competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. This guide provides a comparative analysis of 4-chlorooctane against other secondary alkylating agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for a given transformation.
Reactivity of Secondary Alkyl Halides: A General Overview
Secondary haloalkanes, such as this compound, occupy a middle ground in reactivity between primary and tertiary haloalkanes. Their susceptibility to both substitution and elimination reactions is highly dependent on several factors: the nature of the nucleophile/base, the solvent, and the temperature.[1][2]
-
Nucleophilic Substitution (S(_N)1 and S(_N)2): These reactions involve the replacement of the halogen with a nucleophile.
-
S(_N)2 Mechanism: A one-step process favored by strong, small nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1]
-
S(_N)1 Mechanism: A two-step process involving the formation of a carbocation intermediate. It is favored by polar protic solvents and weaker nucleophiles. The rate is primarily dependent on the concentration of the alkyl halide.[1]
-
-
Elimination Reactions (E1 and E2): These reactions result in the formation of an alkene.
-
E2 Mechanism: A one-step process that is favored by strong, bulky bases. The rate depends on the concentration of both the alkyl halide and the base.
-
E1 Mechanism: A two-step process that competes with the S(_N)1 reaction and is also favored by polar protic solvents and higher temperatures.
-
For secondary halogenoalkanes, a mixture of S(_N)2 and E2 pathways is common, especially with strong, unhindered bases. With weaker nucleophiles in polar protic solvents, S(_N)1 and E1 reactions can occur.[1]
Comparative Performance of this compound
While specific kinetic data for this compound is not extensively available in publicly accessible literature, we can infer its reactivity based on the general principles of secondary alkyl halide chemistry and compare it to other representative secondary alkylating agents. The key factors for comparison are the nature of the leaving group (halogen) and the structure of the alkyl chain.
Influence of the Leaving Group
The strength of the carbon-halogen bond is a critical factor in determining the rate of both substitution and elimination reactions. Weaker carbon-halogen bonds lead to faster reactions as the leaving group can depart more easily. The general order of reactivity for alkyl halides is:
R-I > R-Br > R-Cl > R-F
This trend holds true for both S(_N)1/E1 and S(_N)2/E2 pathways. Therefore, this compound would be expected to be less reactive than its bromo and iodo counterparts (4-bromooctane and 4-iodooctane) under similar conditions.
Table 1: Comparison of Physical Properties of Secondary Octyl Halides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C(8)H({17})Cl | 148.67 | 167-168 |
| 4-Bromooctane | C(8)H({17})Br | 193.12 | 185-187 |
| 4-Iodooctane | C(8)H({17})I | 240.12 | 210-212 |
Note: Boiling points are approximate and can vary with pressure.
Influence of Alkyl Chain Structure
The position of the halogen on the alkyl chain also influences reactivity. While all are secondary chlorides, the steric hindrance around the reaction center and the stability of potential carbocation intermediates can differ slightly between isomers like 2-chlorooctane, 3-chlorooctane, and this compound. However, for a simple straight-chain alkane, these differences are generally minor compared to the effect of the leaving group. More significant differences in reactivity would be observed with branched alkyl chains, such as in 2-chloro-2-methyloctane (a tertiary halide), which would strongly favor S(_N)1/E1 pathways due to the stability of the tertiary carbocation.[3][4]
Experimental Protocols
To experimentally compare the reactivity of this compound with other secondary alkylating agents, the following general protocols can be adapted.
Protocol 1: Comparative Solvolysis Rates (S(_N)1/E1 Conditions)
This experiment measures the rate of reaction of the alkyl halide in a polar protic solvent (solvolysis), which proceeds through an S(_N)1/E1 mechanism.
Objective: To compare the rates of solvolysis of this compound, 4-bromooctane, and 4-iodooctane.
Materials:
-
This compound
-
4-bromooctane
-
4-iodooctane
-
Ethanol (absolute)
-
Silver nitrate solution (0.1 M in ethanol)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Set up a water bath at a constant temperature (e.g., 50°C).
-
Place three test tubes, each containing 5 mL of ethanol, in the water bath to equilibrate.
-
To each test tube, add 5 drops of one of the alkyl halides (this compound, 4-bromooctane, or 4-iodooctane) and start the stopwatch.
-
To each test tube, add 1 mL of the 0.1 M silver nitrate solution in ethanol.
-
Observe the test tubes for the formation of a precipitate (silver halide).
-
Record the time it takes for a precipitate to appear in each test tube.
Expected Results: The time taken for the precipitate to form will be inversely proportional to the reaction rate. It is expected that 4-iodooctane will react the fastest, followed by 4-bromooctane, and then this compound, reflecting the leaving group ability.
Protocol 2: Analysis of Substitution vs. Elimination Products (S(_N)2/E2 Conditions)
This experiment aims to determine the ratio of substitution to elimination products when a secondary alkyl halide is reacted with a strong base/nucleophile.
Objective: To compare the product distribution of the reaction of this compound and 4-bromooctane with sodium ethoxide in ethanol.
Materials:
-
This compound
-
4-bromooctane
-
Sodium ethoxide solution in ethanol (e.g., 1 M)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve a known amount of the alkyl halide (e.g., this compound) in ethanol.
-
Add a stoichiometric equivalent of sodium ethoxide solution in ethanol.
-
Reflux the mixture for a specified time (e.g., 1 hour).
-
After cooling, quench the reaction by adding water.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the product mixture using GC-MS to identify and quantify the substitution (4-ethoxyoctane) and elimination (octenes) products.[5][6][7][8][9]
-
Repeat the procedure with 4-bromooctane under the exact same conditions.
Expected Results: The GC-MS analysis will provide the ratio of substitution to elimination products. Generally, stronger bases favor elimination. Due to the better leaving group ability of bromide, 4-bromooctane might show a slightly different product distribution compared to this compound.
Visualizing Reaction Pathways
The choice between substitution and elimination pathways for a secondary alkyl halide like this compound can be represented as a logical workflow.
References
- 1. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 2. studymind.co.uk [studymind.co.uk]
- 3. 2-Chloro-2-methyloctane | C9H19Cl | CID 13198582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methyloctane | C9H19Cl | CID 80437866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 4-Chlorooctane Reactions
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of alkyl halides is paramount for predicting product formation, optimizing reaction conditions, and developing synthetic strategies. This guide provides a comparative analysis of the kinetic studies of 4-chlorooctane, a secondary chloroalkane that can undergo competing substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions. We will delve into the factors influencing these reaction pathways, present illustrative experimental data, and provide detailed experimental protocols for kinetic analysis.
Competing Reaction Pathways of this compound
As a secondary haloalkane, this compound is susceptible to all four major reaction mechanisms: unimolecular nucleophilic substitution (S(_N)1), bimolecular nucleophilic substitution (S(_N)2), unimolecular elimination (E1), and bimolecular elimination (E2).[1][2] The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[3][4]
Caption: Workflow for a typical kinetic experiment.
By following these protocols and considering the influencing factors discussed, researchers can effectively conduct and interpret kinetic studies on this compound and similar secondary haloalkanes, leading to a deeper understanding of their reactivity and enabling the design of more efficient and selective chemical transformations.
References
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Comparative Guide to the Synthesis of 4-Chlorooctane: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental yields for the synthesis of 4-chlorooctane from 4-octanol and hydrochloric acid. Alternative synthesis routes are also explored, with supporting data and detailed experimental protocols to inform methodological choices in a laboratory setting.
Unveiling the Synthesis of this compound: A Comparative Analysis
The conversion of 4-octanol to this compound via reaction with hydrochloric acid is a fundamental nucleophilic substitution reaction. Understanding the relationship between the theoretical maximum yield and the practically achievable experimental yield is crucial for optimizing reaction conditions and evaluating the efficiency of different synthetic approaches.
The Core Reaction: 4-Octanol to this compound with HCl
The synthesis of this compound from 4-octanol using concentrated hydrochloric acid proceeds primarily through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. The hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water). Departure of the water molecule results in a secondary carbocation at the fourth position of the octane chain. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product, this compound.
Theoretical Yield Calculation:
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation:
C₈H₁₈O + HCl → C₈H₁₇Cl + H₂O
To determine the theoretical yield, one must first identify the limiting reactant.
Table 1: Molar Masses of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Octanol | C₈H₁₈O | 130.23 |
| Hydrochloric Acid | HCl | 36.46 |
| This compound | C₈H₁₇Cl | 148.67[1] |
Experimental Yield:
The experimental yield is the actual amount of product obtained after performing the synthesis and purification. The percent yield, a measure of the reaction's efficiency, is calculated as:
Percent Yield = (Actual Yield / Theoretical Yield) x 100%
Alternative Synthetic Routes for this compound
To provide a comprehensive overview, alternative methods for the synthesis of alkyl chlorides from alcohols are presented below. These methods may offer advantages in terms of yield, reaction conditions, or substrate scope.
1. Thionyl Chloride (SOCl₂):
The reaction of alcohols with thionyl chloride is a common and often high-yielding method for preparing alkyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.
Table 2: Comparison of Synthesis Methods for Chloroalkanes
| Method | Reagent | Typical Experimental Yield | Advantages | Disadvantages |
| Primary Method | Concentrated HCl | 50-80% (estimated) | Inexpensive, readily available reagent. | Equilibrium reaction, may require excess acid. Carbocation rearrangements possible. |
| Alternative 1 | Thionyl Chloride (SOCl₂) | High (often >80%) | Gaseous byproducts simplify purification. Milder conditions than conc. HCl. | Reagent is moisture-sensitive and corrosive. |
| Alternative 2 | Phosphorus Pentachloride (PCl₅) | Good to High | Effective for primary, secondary, and tertiary alcohols. | Solid reagent, can be difficult to handle. Produces solid byproducts. |
| Alternative 3 | Bis(trichloromethyl) carbonate | 79.7% (for 1-chlorooctane)[3] | Eliminates the use of more hazardous reagents like phosgene.[3] | Requires a catalyst and specific reaction conditions.[3] |
Experimental Protocols
Method 1: Synthesis of this compound from 4-Octanol and Concentrated HCl (General Procedure)
Materials:
-
4-Octanol
-
Concentrated Hydrochloric Acid (37%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Separatory Funnel
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 4-octanol and an excess of concentrated hydrochloric acid.
-
Heat the mixture under reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation to obtain the final product.
Method 2: Synthesis of an Alkyl Chloride using Thionyl Chloride (General Procedure)
Materials:
-
Alcohol (e.g., 4-octanol)
-
Thionyl Chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or other suitable solvent
-
Round-bottom flask with a reflux condenser and a drying tube
-
Stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring. If pyridine is used, it is typically added beforehand.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux until the evolution of SO₂ and HCl gases ceases.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting alkyl chloride by distillation.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: SN1 reaction mechanism for this compound synthesis.
References
A Spectroscopic Showdown: Unmasking the Isomers of Chlorooctane
A comprehensive guide for researchers and drug development professionals on the spectroscopic differentiation of 4-Chlorooctane and its positional isomers. This guide provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, complete with experimental protocols and visual aids to facilitate unambiguous identification.
Distinguishing between positional isomers is a critical task in chemical synthesis and drug development, where the precise location of a functional group can dramatically alter a molecule's properties. This guide offers a head-to-head spectroscopic comparison of this compound and its isomers—1-Chlorooctane, 2-Chlorooctane, and 3-Chlorooctane. By examining their unique spectral fingerprints, researchers can confidently identify and characterize these closely related compounds.
At a Glance: Spectroscopic Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| 1-Chlorooctane | 3.52 (t) | 1.77 (p) | 1.50 (m) | 1.56-1.08 (m) | 1.56-1.08 (m) | 1.56-1.08 (m) | 1.56-1.08 (m) | 0.89 (t) |
| 2-Chlorooctane | ~1.5 (d) | ~4.0 (m) | ~1.7 (m) | ~1.3 (m) | ~1.3 (m) | ~1.3 (m) | ~1.3 (m) | ~0.9 (t) |
| 3-Chlorooctane | ~0.9 (t) | ~1.8 (m) | ~4.0 (m) | ~1.6 (m) | ~1.4 (m) | ~1.3 (m) | ~1.3 (m) | ~0.9 (t) |
| This compound | ~0.9 (t) | ~1.4 (m) | ~1.7 (m) | ~4.0 (m) | ~1.7 (m) | ~1.4 (m) | ~1.3 (m) | ~0.9 (t) |
| Note: 't' denotes a triplet, 'p' a pentet, 'd' a doublet, and 'm' a multiplet. Approximate chemical shifts for 2-, 3-, and this compound are estimated based on typical values for similar structures. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 |
| 1-Chlorooctane | 45.2 | 32.8 | 29.2 | 29.1 | 26.8 | 31.8 | 22.7 | 14.1 |
| 2-Chlorooctane | 25.4 | 63.3 | 40.2 | 27.2 | 29.0 | 31.7 | 22.6 | 14.0 |
| 3-Chlorooctane | 11.1 | 30.1 | 67.5 | 37.8 | 26.8 | 31.6 | 22.6 | 14.0 |
| This compound | 14.0 | 22.5 | 34.5 | 65.0 | 34.5 | 22.5 | 14.0 | - |
| Note: Data for this compound is predicted based on structure-property relationships and may vary from experimental values. |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C-H Stretch (sp³) | C-H Bend | C-Cl Stretch |
| 1-Chlorooctane | ~2925, ~2855 | ~1465 | ~725, ~650 |
| 2-Chlorooctane | ~2960, ~2870 | ~1460 | ~680-610 |
| 3-Chlorooctane | ~2960, ~2870 | ~1460 | ~680-610 |
| This compound | ~2960, ~2870 | ~1460 | ~680-610 |
Table 4: Major Mass Spectrometry Fragmentation Peaks (m/z)
| Compound | Molecular Ion (M⁺) | [M-Cl]⁺ | [M-alkyl]⁺ | Base Peak | Other Key Fragments |
| 1-Chlorooctane | 148/150 | 113 | - | 91/93 | 43, 55, 69, 83 |
| 2-Chlorooctane | 148/150 | 113 | 119/121, 63/65 | 70 | 41, 55 |
| 3-Chlorooctane | 148/150 | 113 | 105/107, 77/79 | 55 | 41, 70 |
| This compound | 148/150 | 113 | 91/93, 91/93 | 55 | 41, 70 |
| Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M⁺ and M+2 peaks with an approximate 3:1 intensity ratio. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the chlorooctane isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As these are liquid samples, they can be analyzed neat. Place a drop of the chlorooctane isomer between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrument Setup: Record the spectrum using an FTIR spectrometer. A typical scan range is 4000-400 cm⁻¹.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the chlorooctane isomer in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample with a split ratio (e.g., 50:1).
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Identify the peak corresponding to the chlorooctane isomer in the total ion chromatogram and analyze the corresponding mass spectrum.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of chlorooctane isomers.
Caption: A flowchart illustrating the process of distinguishing chlorooctane isomers using various spectroscopic techniques.
This comprehensive guide provides the necessary data and protocols for the accurate identification of this compound and its positional isomers. By leveraging the distinct patterns in their NMR, IR, and mass spectra, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable scientific research and development.
Safety Operating Guide
Proper Disposal of 4-Chlorooctane: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of 4-Chlorooctane
This guide provides a detailed operational plan for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection. This compound, a halogenated organic compound, requires specific handling and disposal protocols to mitigate risks associated with its potential toxicity and environmental persistence.
Immediate Safety and Hazard Information
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Prevent release into the environment.
Waste Classification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. Mixing of different waste streams can create hazardous reactions and significantly increase disposal costs.
Waste Characterization: this compound is a halogenated organic compound . As such, it must be disposed of as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may be classified under the F-list of hazardous wastes from non-specific sources, particularly if it is a spent solvent.[1][2] Specifically, process wastes from the production of certain chlorinated aliphatic hydrocarbons are listed.[1][2] If not explicitly listed, it would be classified as a hazardous waste based on its characteristics, primarily toxicity.
Segregation Procedures:
-
Do not mix this compound waste with non-halogenated organic solvents.
-
Keep this compound waste separate from other hazardous waste categories such as acids, bases, and oxidizers.[3]
-
Aqueous waste containing this compound should also be collected separately.
Step-by-Step Disposal Procedures
1. Waste Collection and Container Management:
-
Select an appropriate container: Use a clean, chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the accumulation start date.
-
Accumulation: Collect the waste in a designated satellite accumulation area (SAA) at or near the point of generation.
-
Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials. While specific reactivity data for this compound is limited, as a general precaution, avoid contact with strong oxidizing agents and bases.
3. Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the absorbed material and contaminated debris into a designated hazardous waste container and label it appropriately.
-
Clean the spill area thoroughly.
Quantitative Data and Regulatory Limits
While specific quantitative disposal limits for this compound are not explicitly defined in publicly available regulations, the disposal of halogenated organic compounds is governed by broader waste regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).
One key aspect of RCRA is the Toxicity Characteristic Leaching Procedure (TCLP), which is used to determine if a waste is characteristically hazardous due to its potential to leach toxic constituents into the environment.[4][5] Although this compound is not on the list of 40 specific chemicals with defined TCLP regulatory limits, any waste containing it would need to be evaluated to ensure it does not exhibit the characteristic of toxicity for other regulated substances that may be present.
| Parameter | Regulatory Guideline | Typical Action |
| Waste Classification | Halogenated Organic Compound | Segregate as hazardous waste. |
| RCRA Waste Code | Potentially F-listed (if a spent solvent) or D-listed (if it exhibits toxicity characteristics). | Consult with your institution's EHS for specific waste code assignment. |
| TCLP | Not explicitly listed, but the principle of preventing leaching of toxic organics applies. | Ensure disposal methods prevent groundwater contamination. |
Experimental Protocols for Waste Analysis
To comply with disposal regulations, it may be necessary to analyze wastewater or other matrices for the presence and concentration of this compound. The standard method for the analysis of volatile organic compounds (VOCs) like this compound in water and wastewater is Gas Chromatography-Mass Spectrometry (GC-MS) , often preceded by a sample preparation technique like Purge and Trap .
General Protocol based on EPA Method 8260D for VOCs: [6]
-
Sample Collection: Collect water samples in vials with zero headspace to prevent the loss of volatile components.
-
Sample Preparation (Purge and Trap):
-
An inert gas (e.g., helium) is bubbled through the water sample.
-
The volatile this compound is purged from the water and trapped on an adsorbent material.
-
The trap is then heated to desorb the this compound into the GC-MS system.
-
-
Gas Chromatography (GC):
-
The vaporized sample is introduced into a GC column.
-
The components of the sample are separated based on their boiling points and interaction with the column's stationary phase.
-
-
Mass Spectrometry (MS):
-
As this compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Key Parameters for Analysis of Chlorinated Alkanes:
-
GC Column: A non-polar or mid-polarity column is typically used for the separation of halogenated hydrocarbons.
-
Ionization Mode (MS): Electron Ionization (EI) is common, but for enhanced sensitivity and selectivity for halogenated compounds, Electron Capture Negative Ionization (ECNI) can be employed.[7]
-
Quantification: Quantification is achieved by comparing the response of the sample to that of a certified reference standard of this compound.
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. actenviro.com [actenviro.com]
- 2. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 3. Examples of Common Laboratory Chemicals and their Hazard Class [orf.od.nih.gov]
- 4. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry: Method performance, investigation of possible interferences and analysis of fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Chlorooctane
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-Chlorooctane, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are based on available safety data for this compound and closely related halogenated alkanes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that may be fatal if swallowed and enters the airways. It is also very toxic to aquatic life with long-lasting effects.[1] Proper PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Examples |
| Flammable Liquids |
| Warning | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. |
| Aspiration Hazard |
| Danger | H304: May be fatal if swallowed and enters airways | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. |
| Hazardous to the Aquatic Environment, Long-term Hazard |
| Warning | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[2] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before and during use. |
| Body Protection | Laboratory Coat | Flame-retardant and chemical-resistant. |
| Chemical Apron | Recommended for larger quantities or when splashing is likely. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.
-
Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid breathing vapors or mists.[2]
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.[1]
Storage Plan:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Store separately from incompatible materials such as strong oxidizing agents.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste streams.[1][4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should be disposed of in accordance with local regulations.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before commencing any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
